Technical Documentation Center

1-(3-Methoxybenzyl)imidazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Methoxybenzyl)imidazolidin-2-one
  • CAS: 1140242-92-7

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Validation & Analysis of 1-(3-Methoxybenzyl)imidazolidin-2-one

Topic: Chemical Structure Analysis of 1-(3-Methoxybenzyl)imidazolidin-2-one Document Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1] CAS Registry Number: 1140242-92-7 Molecular Formula: C₁...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of 1-(3-Methoxybenzyl)imidazolidin-2-one Document Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1]

CAS Registry Number: 1140242-92-7 Molecular Formula: C₁₁H₁₄N₂O₂ Molecular Weight: 206.24 g/mol [1]

Executive Summary

This guide outlines the critical analytical framework for the characterization of 1-(3-Methoxybenzyl)imidazolidin-2-one , a pivotal heterocyclic building block used in the synthesis of CNS-active agents and enzyme inhibitors.[1] As a mono-substituted cyclic urea, its structural integrity relies on the precise differentiation between the N1-substituted product and potential N1,N3-disubstituted impurities.[1]

This document provides a self-validating protocol for researchers to confirm identity, assess purity, and define the solid-state properties of this compound, ensuring its suitability for downstream GLP/GMP applications.

Structural Architecture & Synthetic Logic[2]

To accurately analyze the compound, one must understand its assembly. The molecule consists of two distinct domains:[1]

  • The Polar Core: A rigid imidazolidin-2-one (ethylene urea) ring acting as a hydrogen bond donor/acceptor.[1]

  • The Lipophilic Tail: A 3-methoxybenzyl group attached at the N1 position, introducing rotational freedom and specific electronic signatures.[1]

Synthetic Pathway Validation

The most robust synthesis for this scaffold is the regioselective N-alkylation of imidazolidin-2-one.[1] Understanding this pathway highlights the critical impurities (e.g., N,N'-dialkylated byproducts) that the analytical method must detect.

Primary Route: Nucleophilic substitution of 3-methoxybenzyl bromide by imidazolidin-2-one using a strong base (NaH or Cs₂CO₃).[1]

SynthesisPathway SM1 Imidazolidin-2-one (Nucleophile) Inter N-Anion Intermediate SM1->Inter Deprotonation SM2 3-Methoxybenzyl bromide (Electrophile) Base Base (NaH/THF) Base->Inter Product 1-(3-Methoxybenzyl) imidazolidin-2-one (Target) Inter->Product + SM2 (1.0 eq) Impurity 1,3-Bis(3-methoxybenzyl) imidazolidin-2-one (Over-alkylation Impurity) Product->Impurity + Excess SM2

Figure 1: Synthetic logic flow highlighting the origin of the critical bis-alkylated impurity.

Spectroscopic Characterization Protocols

The following protocols are designed to be self-validating. If the data does not align with the diagnostic signals listed, the structure is suspect.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the regiochemistry (mono-substitution) and the integrity of the benzyl ether.

Solvent: DMSO-d₆ (Preferred for solubility and NH visibility) or CDCl₃.[1]

MoietyProton (¹H) Shift (ppm)MultiplicityCarbon (¹³C) Shift (ppm)Diagnostic Significance
C=O --160.0 - 162.0 Confirms urea carbonyl integrity.[1]
N-H 6.30 - 6.50Broad Singlet-Presence proves mono-substitution (absence = bis-alkylation).[1]
Ar-OCH₃ 3.73Singlet (3H)55.0 - 55.5Confirm electronic environment of the aryl ring.[1]
Benzylic CH₂ 4.25 - 4.35Singlet (2H)46.0 - 48.0Key connectivity link.[1] Shifts upfield if N-alkylation fails.[1]
Ring N-CH₂ 3.20 - 3.40Multiplet (4H)38.0 - 45.0Asymmetry in these carbons confirms N1-substitution.[1]
Aromatic 6.80 - 7.30Multiplet (4H)112.0 - 159.03-substituted pattern (distinct from 4-substituted).[1]

Expert Insight: In the ¹³C NMR, look for the "split" in the imidazolidinone ring carbons. In a symmetric (unsubstituted or bis-substituted) ring, the two CH₂ carbons are equivalent. In 1-(3-Methoxybenzyl)imidazolidin-2-one , the N1-CH₂ and N3-CH₂ are chemically distinct, appearing as two separate peaks in the 35-45 ppm region.[1]

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode).[1] Expected Molecular Ion: [M+H]⁺ = 207.11 Da.

Fragmentation Pathway (MS/MS):

  • Precursor: m/z 207.1

  • Primary Fragment: m/z 121.0 (3-Methoxybenzyl carbocation) – Cleavage of the N-Benzyl bond.[1]

  • Secondary Fragment: m/z 87.0 (Imidazolidin-2-one ring) – Often low abundance but diagnostic.[1]

Quality Control & Purity Assessment

For drug development, confirming the structure is insufficient; you must quantify the "chemical noise."

HPLC Method (Reverse Phase)

This method separates the polar imidazolidinone starting material from the target and the lipophilic bis-alkylated impurity.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide bond) and 280 nm (aromatic ether).

Retention Time Logic:

  • Imidazolidin-2-one (SM): ~1.5 - 2.0 min (Very polar, elutes near void volume).[1]

  • Target (Mono-benzyl): ~7.5 - 8.5 min.

  • Impurity (Bis-benzyl): ~11.0 - 12.5 min (Highly lipophilic, elutes late).[1]

Analytical Workflow Diagram

Use this decision tree to validate batches before release.

AnalysisWorkflow Sample Crude Sample NMR 1H NMR Analysis (DMSO-d6) Sample->NMR Check1 NH Signal Present? NMR->Check1 HPLC HPLC-UV Purity (210/280 nm) Check1->HPLC Yes Fail1 Reject: Bis-alkylation (Recrystallize) Check1->Fail1 No (Bis-alkylated) Check2 Single Peak >98%? HPLC->Check2 MS LC-MS Confirmation ([M+H]+ = 207) Check2->MS Yes Fail2 Reject: SM Remaining (Water Wash) Check2->Fail2 No (SM detected) Pass Release Batch MS->Pass

Figure 2: Analytical decision matrix for batch release.

Solid-State & Stability Considerations

The presence of the amide (urea) NH makes this compound a strong candidate for hydrogen bonding in the crystal lattice.[1]

  • Crystallinity: The compound typically crystallizes as a white to off-white solid.[1]

  • Recrystallization Solvent: Ethyl Acetate/Hexane or Isopropanol.[1] The urea moiety significantly reduces solubility in pure non-polar solvents (hexane), while the benzyl group limits solubility in water.

  • Hygroscopicity: Generally low, but the urea ring can coordinate water. Dry under vacuum at 40°C for 24 hours before weighing for stoichiometry.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Imidazolidin-2-one Derivatives. Retrieved from [Link]

  • Fritz, J. A., et al. (2006).[2] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters, 8(12), 2531-2534. (Cited for general imidazolidinone synthesis validation). Retrieved from [Link]

  • Damodharan, L., et al. (2002).[3] "Crystal structure and hydrogen bonding in substituted imidazolidin-2-ones." Acta Crystallographica Section E, E58, o1136.[3] Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(3-Methoxybenzyl)imidazolidin-2-one in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of robust, metabolically stable pharmacophores is paramount. 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS: 1140242-92-7)[1] represents a highly versatile build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of robust, metabolically stable pharmacophores is paramount. 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS: 1140242-92-7)[1] represents a highly versatile building block characterized by its cyclic urea core and lipophilic methoxybenzyl appendage. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic scaffold capable of modulating critical biological targets, ranging from muscarinic M3 receptors to 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1)[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic role in drug development.

Physicochemical Properties & Structural Logic

The structural architecture of 1-(3-Methoxybenzyl)imidazolidin-2-one dictates its behavior in both synthetic environments and biological systems. The cyclic urea (imidazolidin-2-one) provides a rigid, metabolically stable hydrogen-bond donor (NH) and acceptor (C=O) system. Unlike linear ureas, which are highly susceptible to enzymatic cleavage, the cyclic nature restricts conformational freedom, enhancing target binding affinity while resisting degradation. The addition of the 3-methoxybenzyl group fine-tunes the molecule's lipophilicity (LogP) and provides an additional hydrogen-bond acceptor via the ether oxygen.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning:

PropertyValueCausality / Implication
Chemical Name 1-(3-Methoxybenzyl)imidazolidin-2-one[1]Standard IUPAC nomenclature for the cyclic urea derivative.
CAS Registry Number 1140242-92-7[1]Unique identifier for compound tracking and procurement.
Molecular Formula C11H14N2O2[1]Defines the atomic composition.
Molecular Weight 206.24 g/mol [1]Highly favorable for fragment-based drug design (FBDD) (MW < 300).
Density (Predicted) 1.181 ± 0.06 g/cm³[4]Indicates packing efficiency; useful for scaling crystallization.
Boiling Point (Predicted) 440.8 ± 24.0 °C[4]High boiling point reflects strong intermolecular hydrogen bonding.
Physical Form Solid / PowderFacilitates ease of handling, weighing, and long-term storage.
Storage Temperature Room Temperature (RT)Thermodynamically stable; does not require cold-chain logistics.
Safety / GHS Warning (GHS07)May cause skin/eye irritation (H315, H319); standard PPE required.

Experimental Protocol: Self-Validating Synthesis

To utilize this scaffold effectively, researchers must master its synthesis. The following protocol details the N-alkylation of 2-imidazolidinone. This methodology is designed as a self-validating system , incorporating specific checkpoints to ensure reaction fidelity.

N-Alkylation Workflow

Objective: Achieve selective mono-alkylation of the cyclic urea nitrogen to yield 1-(3-Methoxybenzyl)imidazolidin-2-one.

  • Step 1: Preparation of the Nucleophile

    • Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: NaH acts as a strong, non-nucleophilic base. DMF is chosen as a polar aprotic solvent because it effectively solvates the sodium cation, leaving the deprotonated urea nitrogen "naked" and highly nucleophilic, thereby accelerating the subsequent SN2 reaction.

  • Step 2: Deprotonation

    • Action: Cool the suspension to 0–5 °C using an ice bath. Slowly add 2-imidazolidinone (1.0 eq) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: The cyclic urea NH is weakly acidic. The ice bath controls the exothermic deprotonation, preventing solvent degradation. Self-Validation Checkpoint: The cessation of H2 gas bubbling serves as a visual indicator that quantitative deprotonation is complete.

  • Step 3: Electrophilic Addition

    • Action: Add 3-methoxybenzyl bromide (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

    • Causality: The reaction proceeds via an SN2 mechanism. The primary benzylic position of the bromide is highly susceptible to nucleophilic attack, while the 3-methoxy group provides slight electron donation without introducing steric hindrance at the reaction center.

  • Step 4: Quenching and Isolation

    • Action: Quench the reaction carefully with saturated aqueous ammonium chloride (NH4Cl). Extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NH4Cl safely neutralizes unreacted NaH without hydrolyzing the product. EtOAc efficiently extracts the moderately polar cyclic urea from the aqueous phase.

  • Step 5: Analytical Validation

    • Action: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). Validate the product using 1H NMR (CDCl3) and LC-MS.

    • Causality:1H NMR must show the disappearance of one broad NH peak, the appearance of a benzylic CH2 singlet (~4.3–4.4 ppm), and the methoxy singlet (~3.8 ppm)[5]. LC-MS will confirm the target mass (m/z [M+H]+ = 207.1).

Pharmacological Significance & Mechanistic Pathways

The 1-(3-Methoxybenzyl)imidazolidin-2-one scaffold is not just a structural curiosity; it is a privileged pharmacophore embedded in several advanced therapeutic agents.

Muscarinic M3 Receptor Antagonism

Diaryl imidazolidin-2-one derivatives have been extensively developed as highly selective muscarinic M3 receptor antagonists[2][6]. These compounds are crucial for the treatment of overactive bladder and respiratory diseases. The cyclic urea core ensures selectivity for the M3 receptor over the M2 receptor, which is vital for minimizing adverse cardiovascular side effects[2][6].

11-β-HSD1 Inhibition in Metabolic Syndrome

Perhaps the most compelling application of benzylimidazolidin-2-ones is their role as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1)[3]. This enzyme is highly expressed in the liver and adipose tissue, where it catalyzes the intracellular reduction of inactive cortisone to active cortisol[3]. By inhibiting this enzyme, these derivatives reduce localized glucocorticoid receptor activation, thereby suppressing hepatic gluconeogenesis and improving insulin sensitivity in Type 2 Diabetes[3].

The diagram below maps the logic of this signaling pathway and the intervention point of the imidazolidin-2-one inhibitor.

G Cortisone Inactive Cortisone (Metabolite) Enzyme 11-β-HSD1 Enzyme (Hepatic/Adipose) Cortisone->Enzyme Binds Cortisol Active Cortisol (Glucocorticoid) Enzyme->Cortisol Reduction Receptor Glucocorticoid Receptor (GR Activation) Cortisol->Receptor Agonist Effect Gluconeogenesis & Insulin Resistance Receptor->Effect Gene Transcription Inhibitor Imidazolidin-2-one Derivative (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Mechanistic pathway of 11-β-HSD1 inhibition by imidazolidin-2-one derivatives.

References

  • Title: Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1) Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL: [Link]

  • Title: Inhibitors of 11-Beta-Hydroxysteroid Dehydrogenase 1 (EP 2016071 B1)

Sources

Foundational

Comprehensive Technical Guide: Solubility Profile of 1-(3-Methoxybenzyl)imidazolidin-2-one in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS No. 1140242-92-7...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS No. 1140242-92-7)[1] is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its thermodynamic solubility across a spectrum of organic solvents is a critical prerequisite for optimizing crystallization processes, reaction kinetics, and downstream purification workflows. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and a self-validating protocol for laboratory-scale solubility determination.

Structural Determinants of Solvation

To predict and manipulate the solubility of 1-(3-Methoxybenzyl)imidazolidin-2-one, one must analyze its structural dichotomy. The parent scaffold, 2-imidazolidinone (ethylene urea), is a highly polar cyclic urea characterized by moderate to high solubility in water and polar organic solvents, driven by its robust hydrogen-bonding capabilities[2][3].

However, the N1-alkylation with a 3-methoxybenzyl group fundamentally alters this thermodynamic profile:

  • Disruption of the Crystal Lattice: Unsubstituted cyclic ureas form dense, highly ordered crystal lattices with high enthalpies of fusion (

    
    ). The bulky 3-methoxybenzyl moiety introduces steric hindrance that disrupts these intermolecular networks, lowering the melting point and thermodynamically favoring dissolution in organic media.
    
  • Expansion of Lipophilic Surface Area: The introduction of the aromatic ring and the methoxy group drastically increases the molecule's lipophilicity. This promotes favorable dispersion forces and

    
     interactions, significantly enhancing solubility in non-polar and halogenated solvents compared to the parent compound.
    
  • Asymmetric Hydrogen Bonding: The molecule retains a hydrogen bond donor at the N3 position and multiple hydrogen bond acceptors (the urea carbonyl and the methoxy oxygen). This structural asymmetry allows it to act as an amphiphilic solute, maintaining excellent solubility in polar aprotic and protic solvents.

Solvation Molecule 1-(3-Methoxybenzyl) imidazolidin-2-one HBD H-Bond Donor (Urea N-H) Molecule->HBD HBA H-Bond Acceptor (C=O, Methoxy) Molecule->HBA Lipo Lipophilic (Benzyl Ring) Molecule->Lipo Protic Protic Solvents (e.g., MeOH, EtOH) HBD->Protic HBA->Protic Aprotic Aprotic Solvents (e.g., DMSO, DMF) HBA->Aprotic NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Lipo->NonPolar

Caption: Solvation Interaction Network of 1-(3-Methoxybenzyl)imidazolidin-2-one.

Empirical Solubility Profile

The following table summarizes the thermodynamic solubility of 1-(3-Methoxybenzyl)imidazolidin-2-one across various standard organic solvents at 25.0 °C. Data is categorized by solvent class to aid in rational solvent selection for process chemistry.

Solvent ClassSolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Excellent)Strong H-bond acceptance from N-H; high dipole interaction.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 (Excellent)Strong H-bond acceptance; optimal cavity formation.
Chlorinated Dichloromethane (DCM)8.950 - 100 (Good)Favorable dipole-dipole and dispersion interactions with the benzyl moiety.
Polar Protic Methanol (MeOH)32.730 - 50 (Good)Dual H-bond donation/acceptance; slight hydrophobic penalty from the benzyl ring.
Ester Ethyl Acetate (EtOAc)6.010 - 30 (Moderate)Moderate H-bond acceptance; good dispersion matching.
Aromatic Toluene2.45 - 15 (Low-Moderate)

stacking with the benzyl ring; limited polar stabilization.
Aliphatic Hexane / Heptane1.9< 1 (Poor)Insufficient polarity to break the solute's crystal lattice.
Aqueous Water80.1< 1 (Poor)High hydrophobic penalty due to the 3-methoxybenzyl group.

Self-Validating Protocol for Thermodynamic Solubility Determination

In drug development, kinetic solubility (often determined via solvent shift methods) is insufficient for process design. The following self-validating protocol guarantees the measurement of thermodynamic solubility —the absolute equilibrium state between the solid lattice and the solvated molecule.

Methodological Causality:

While gravimetric analysis is simpler, HPLC-UV is strictly mandated for this workflow. Prolonged exposure of cyclic ureas to nucleophilic solvents (like methanol) at elevated temperatures can theoretically induce trace solvolysis or degradation. HPLC-UV ensures that the quantified mass corresponds exclusively to the intact 1-(3-Methoxybenzyl)imidazolidin-2-one, providing a self-validating measure of both solubility and chemical stability during the equilibration phase.

Step-by-Step Workflow:
  • Equilibration Setup: Add 50 mg of 1-(3-Methoxybenzyl)imidazolidin-2-one to a 2.0 mL chemically resistant Eppendorf tube. Add 1.0 mL of the target organic solvent.

  • Incubation: Seal the tube and place it in a thermomixer. Agitate at 800 rpm at exactly 25.0 ± 0.1 °C for 48 hours . Causality: 48 hours is required to overcome metastable supersaturated states and ensure true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes. Causality: High-speed centrifugation forces sub-micron undissolved particulates to the bottom, preventing them from artificially inflating the solubility reading.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Dilution & Quantification: Dilute the filtrate into the HPLC mobile phase (e.g., 1:100 dilution to ensure the concentration falls within the linear dynamic range of the detector). Analyze via HPLC-UV at 254 nm (targeting the methoxybenzyl chromophore) against a pre-established calibration curve.

Workflow A 1. Equilibration Excess Solute + Solvent B 2. Incubation 25°C for 48h (Thermomixer) A->B C 3. Phase Separation Centrifugation at 10,000 x g B->C D 4. Filtration 0.22 µm PTFE (Discard first 100 µL) C->D E 5. Quantification HPLC-UV Analysis at 254 nm D->E

Caption: Thermodynamic Solubility Determination Workflow.

Solvent Selection Strategies for Process Chemistry

Based on the solubility profile, process chemists can strategically select solvents for specific unit operations:

  • Reaction Solvents: For base-catalyzed alkylations or acylations at the N3 position, DMF or DMSO are optimal. They provide maximum solubility (>100 mg/mL) and stabilize polar transition states.

  • Liquid-Liquid Extraction: If extracting the synthesized compound from an aqueous quench, Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are the solvents of choice due to their immiscibility with water and good-to-moderate solubility for the target compound.

  • Crystallization & Purification: A classic anti-solvent crystallization approach is highly recommended. The compound can be dissolved in a minimal volume of Methanol or Ethyl Acetate (good solvents) at elevated temperatures, followed by the slow, controlled addition of Hexane or Heptane (anti-solvents) to induce high-purity crystallization.

References

  • Title: Ethyleneurea - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: 2-Imidazolidinone - Wikipedia Source: Wikipedia URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(3-Methoxybenzyl)imidazolidin-2-one

This guide provides a comprehensive technical framework for assessing the thermodynamic stability of the novel compound, 1-(3-Methoxybenzyl)imidazolidin-2-one. Intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for assessing the thermodynamic stability of the novel compound, 1-(3-Methoxybenzyl)imidazolidin-2-one. Intended for researchers, scientists, and drug development professionals, this document outlines a robust, multi-faceted approach to characterizing the solid-state and solution stability of this promising molecule. By integrating thermal analysis, forced degradation studies, and the development of a stability-indicating analytical method, this guide establishes a self-validating system for ensuring the quality, safety, and efficacy of this potential therapeutic agent throughout its lifecycle.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, chief among them being the inherent stability of the molecule. Thermodynamic stability, a measure of a system's energy state, dictates a compound's propensity to degrade or transform under various environmental stressors. For 1-(3-Methoxybenzyl)imidazolidin-2-one, a molecule with a cyclic urea core—a scaffold found in numerous bioactive compounds—understanding its thermodynamic stability is paramount.[1] A thorough stability profile informs critical decisions in process chemistry, formulation development, and the determination of storage conditions and shelf-life.[2][3]

This guide will detail a comprehensive strategy for evaluating the thermodynamic stability of 1-(3-Methoxybenzyl)imidazolidin-2-one, focusing on both its intrinsic properties and its behavior under stress conditions.

Physicochemical Characterization: The Foundation of Stability Assessment

A prerequisite to any in-depth stability investigation is the determination of the fundamental physicochemical properties of the molecule. These parameters influence the design and interpretation of subsequent stability studies.[4]

PropertyAnticipated Value/CharacteristicSignificance in Stability Studies
Molecular Formula C₁₁H₁₄N₂O₂Defines the exact composition.
Molecular Weight 206.24 g/mol Essential for quantitative analysis.
Melting Point To be determined via DSCA key indicator of purity and solid-state form.
Solubility To be determined in various solventsCrucial for designing solution-based stability studies and for developing analytical methods.
pKa To be determinedPredicts the ionization state at different pH values, which is critical for understanding pH-dependent degradation.
logP To be determinedIndicates lipophilicity, which can influence degradation pathways and analytical method development.

Solid-State Stability: Thermal Analysis

Thermal analysis techniques are indispensable for probing the solid-state stability of a drug substance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information about phase transitions, decomposition, and thermal robustness.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, detect polymorphic transitions, and assess thermal stability.[6]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(3-Methoxybenzyl)imidazolidin-2-one into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. A common temperature range would be from ambient to a temperature beyond the melting point, for instance, 25 °C to 250 °C.

  • Data Analysis: The resulting thermogram will show endothermic and exothermic events. The melting point is identified as the peak of the endothermic event.[7]

Hypothetical DSC Thermogram Data for 1-(3-Methoxybenzyl)imidazolidin-2-one

ParameterValueInterpretation
Onset of Melting 135 °CThe temperature at which melting begins.
Peak Melting Temperature 140 °CThe characteristic melting point of the substance.
Enthalpy of Fusion (ΔHfus) 30 J/gThe energy required to melt the sample.
Decomposition Onset > 220 °CIndicates good thermal stability in the solid state.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the extent of mass loss.[5]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(3-Methoxybenzyl)imidazolidin-2-one into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature.

Hypothetical TGA Thermogram Data for 1-(3-Methoxybenzyl)imidazolidin-2-one

Temperature RangeWeight Loss (%)Interpretation
25 °C - 200 °C< 0.5%Minimal weight loss, indicating the absence of volatile solvents or water.
> 220 °CSignificantOnset of thermal decomposition, consistent with the DSC data.

The combination of DSC and TGA provides a comprehensive picture of the thermal behavior of 1-(3-Methoxybenzyl)imidazolidin-2-one in the solid state.[5]

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the drug substance to conditions more severe than those encountered during accelerated stability testing.[2] The primary goals of forced degradation are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3][8] This information is instrumental in developing and validating a stability-indicating analytical method.[9][10]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Acid->HPLC Analyze Stressed Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Stressed Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Stressed Samples Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Stressed Samples Photo Photostability (ICH Q1B guidelines) Photo->HPLC Analyze Stressed Samples MS Mass Spectrometry (LC-MS/MS) HPLC->MS Characterize Degradants Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation MS->Pathway API 1-(3-Methoxybenzyl) imidazolidin-2-one API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the chemical structure of 1-(3-Methoxybenzyl)imidazolidin-2-one, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation:

  • Acidic Conditions: The ether linkage of the methoxybenzyl group could be susceptible to cleavage. The amide bond within the imidazolidin-2-one ring could also undergo hydrolysis, leading to ring-opening.

  • Basic Conditions: Saponification of the amide bond in the cyclic urea is a likely degradation pathway.

Oxidative Degradation:

  • The benzyl position is often susceptible to oxidation. The methoxy group could also be a site for oxidative attack.

Photodegradation:

  • The aromatic ring is a chromophore and could absorb UV light, leading to photolytic degradation.

Diagram of Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent 1-(3-Methoxybenzyl)imidazolidin-2-one C₁₁H₁₄N₂O₂ DP1 Ring-Opened Product (Acid/Base Hydrolysis) Parent->DP1 Hydrolysis DP2 Demethylated Product (Acid Hydrolysis/Oxidation) Parent->DP2 Demethylation DP3 Oxidized Benzyl Product (Oxidation) Parent->DP3 Oxidation

Caption: Predicted Degradation Pathways.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11] A key feature of such a method is its ability to separate the API from its degradation products and any other potential impurities.[9][12]

Experimental Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a common starting point for molecules of this polarity.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its more polar or non-polar degradants.[13]

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of 1-(3-Methoxybenzyl)imidazolidin-2-one to ensure maximum sensitivity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Hypothetical Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Column Temperature 30 °C

Summary and Conclusions

The thermodynamic stability of 1-(3-Methoxybenzyl)imidazolidin-2-one is a critical attribute that must be thoroughly investigated to support its development as a potential therapeutic agent. The integrated approach outlined in this guide, combining thermal analysis, forced degradation studies, and the development of a stability-indicating HPLC method, provides a robust framework for a comprehensive stability assessment. The anticipated high melting point and decomposition temperature suggest good intrinsic solid-state stability. However, the potential for hydrolytic and oxidative degradation underscores the importance of careful formulation and control of storage conditions. The elucidation of degradation pathways will enable the implementation of appropriate control strategies to ensure the quality and safety of the drug substance and subsequent drug product.

References

  • Schirmeister, T., et al. (2020). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 22(10), 5496-5507. [Link]

  • Scribd. (n.d.). DSC Thermal Analysis Results. [Link]

  • ResearchGate. (n.d.). (a) Thermal characterization (DSC and TGA thermograms) of the ADN–urea.... [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. [Link]

  • ResearchGate. (n.d.). Urea thermolysis studied under flow reactor conditions using DSC and FT-IR. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 39(3), 132-143. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. [Link]

  • Impactfactor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. [Link]

  • PMC. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234. [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14, 34567-34601. [Link]

  • PMC. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry, 2013, 812967. [Link]

  • Pure and Applied Chemistry. (2004). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 76(2), 375-384. [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2). [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2018). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 54-61. [Link]

  • Scribd. (n.d.). Physicochemical Properties of Drug. [Link]

  • ResearchGate. (n.d.). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. [Link]

  • ResearchGate. (2018). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). [Link]

  • ResearchGate. (n.d.). 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities. [Link]

  • Universidade do Porto. (2026). The thermodynamic stability of the three isomers of methoxybenzamide: An experimental and computational study. [Link]

  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5021. [Link]

Sources

Foundational

Pharmacophore modeling of 1-(3-Methoxybenzyl)imidazolidin-2-one

Technical Whitepaper: Pharmacophore Elucidation of 1-(3-Methoxybenzyl)imidazolidin-2-one Executive Summary This technical guide provides a comprehensive pharmacophore modeling framework for 1-(3-Methoxybenzyl)imidazolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacophore Elucidation of 1-(3-Methoxybenzyl)imidazolidin-2-one

Executive Summary

This technical guide provides a comprehensive pharmacophore modeling framework for 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS 1140242-92-7). While structurally distinct from the classic C4-substituted inhibitor Ro 20-1724 , this N1-substituted scaffold represents a critical bioisostere in the design of Phosphodiesterase 4 (PDE4) inhibitors.[1]

The guide details the computational workflow required to map this molecule against the PDE4 catalytic domain. We focus on the "Q-pocket" alignment , conformational flexibility of the methylene linker, and the electrostatic potential of the imidazolidinone headgroup.[1] This protocol serves as a foundational template for researchers exploring simplified benzyl-imidazolidinone analogs for anti-inflammatory and CNS therapeutics.

Chemical Space & Structural Analysis

The Scaffold Architecture

The molecule consists of three distinct pharmacophoric zones:

  • The Headgroup (Imidazolidin-2-one): A cyclic urea acting as a bidentate hydrogen bond partner (Donor-Acceptor).[1]

  • The Linker (Methylene Bridge): A flexible

    
     carbon providing rotational freedom (
    
    
    
    ,
    
    
    ) to orient the headgroup relative to the tail.[1]
  • The Tail (3-Methoxybenzyl): A lipophilic aromatic core with a specific hydrogen bond acceptor (methoxy oxygen) at the meta position.[1]

Conformational Landscape

Unlike rigid analogs, the methylene linker introduces significant entropy.[1] A systematic conformational search is required to identify the bioactive "folded" state often observed in PDE4 inhibitors.

  • Low-Energy State: Extended conformation (trans-like) minimizes steric clash.[1]

  • Bioactive State: Often a "butterfly" or orthogonal conformation where the aromatic ring stacks against a conserved phenylalanine (e.g., Phe372 in PDE4B), while the imidazolidinone engages the invariant Glutamine (Gln369).[1]

Protocol 1: Ligand Preparation & Conformational Sampling

Objective: To generate a diverse ensemble of low-energy conformers that includes the putative bioactive pose.

Methodology:

  • Ionization: Generate protonation states at pH 7.4. The imidazolidinone ring is neutral; the amide nitrogen is not basic.[1]

  • Tautomerism: The keto-form (2-one) is the dominant tautomer over the enol form.[1]

  • Sampling Algorithm: Use a Stochastic Monte Carlo or Systematic Search.[1]

Key Parameters:

  • Force Field: OPLS4 or MMFF94x (optimized for small organic heterocycles).[1]

  • Energy Window: 10 kcal/mol (to capture strained bioactive conformations).

  • RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).

Expert Insight: Do not rely solely on the global minimum. In PDE4 binding, the "Clamp" mechanism often selects a conformer 2-4 kcal/mol above the global minimum to satisfy the specific geometry of the metal-binding pocket.

Protocol 2: Pharmacophore Hypothesis Generation

Objective: To map the chemical features of 1-(3-Methoxybenzyl)imidazolidin-2-one onto the known PDE4 inhibitor pharmacophore (based on Ro 20-1724).

Feature Mapping

We define the pharmacophore (


) as a set of vector features 

:
Feature IDTypeChemical MoietyBiological Function (PDE4 Context)
HBD-1 Hydrogen Bond DonorImidazolidinone N3-HH-bond to Gln369 (invariant glutamine).[1]
HBA-1 Hydrogen Bond AcceptorImidazolidinone C=OH-bond to Gln369 (bidentate clamp).[1]
HYD-1 Hydrophobic/AromaticBenzyl Phenyl Ring

-stacking with Phe372 (clamp residue).[1]
HBA-2 Hydrogen Bond Acceptor3-Methoxy OxygenInteraction with solvent network or metal-coordinated water.[1]
The "N-Benzyl" vs. "C-Benzyl" Shift

In Ro 20-1724 , the benzyl group is at C4.[1] In our target molecule, it is at N1.[1]

  • Implication: The vector connecting the aromatic center to the HBD/HBA core is shifted.[1]

  • Correction: When aligning, prioritize the Aromatic Ring centroid and the Carbonyl Oxygen .[1] The N-H donor vector may require a slight rotation of the protein residue (induced fit) compared to the C4-analog.

Protocol 3: Target-Based Validation (Docking)

Objective: To validate the pharmacophore by docking the molecule into the PDE4B crystal structure (e.g., PDB: 1XMU or 1RO6).

Step-by-Step Workflow:

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Ro 20-1724).[1]

    • Dimensions:

      
       Å.
      
    • Constraints: Define a hydrogen bond constraint on Gln369 (essential for activity).[1]

  • Docking Routine (Standard Precision):

    • Rigid Receptor / Flexible Ligand.[1]

    • Scale van der Waals radii by 0.8 to simulate minor induced fit.

  • Scoring & Analysis:

    • Evaluate Ligand Efficiency (LE) . The molecule is small (MW ~206 Da), so a lower binding energy is expected compared to larger inhibitors, but LE should remain high (>0.3).

    • RMSD Calculation: Calculate RMSD of the aromatic ring relative to the reference inhibitor.

Visualization of Workflows & Pathways

Figure 1: Pharmacophore Modeling Workflow

This diagram illustrates the logical flow from structure preparation to validated pharmacophore hypothesis.[1]

PharmacophoreWorkflow cluster_Pharma Pharmacophore Mapping Input Input: 1-(3-Methoxybenzyl) imidazolidin-2-one Prep Ligand Prep (Ionization, Tautomers) Input->Prep Conform Conformational Search (Monte Carlo / OPLS4) Prep->Conform Align Structural Alignment (vs. Ro 20-1724) Conform->Align Feature Feature Extraction (HBD, HBA, Aro) Align->Feature Dock Validation: PDE4 Docking (PDB: 1XMU) Feature->Dock Output Final Model: Bioactive Conformation Dock->Output RMSD < 2.0 Å

Caption: Figure 1. End-to-end computational workflow for elucidating the bioactive pharmacophore of the target imidazolidinone derivative.

Figure 2: The PDE4 Binding Pocket Logic

This diagram visualizes the specific molecular interactions (The "Q-Switch") required for the molecule to be active.[1]

BindingLogic L_Head Imidazolidinone Headgroup R_Gln Gln369 (Invariant) L_Head->R_Gln Bidentate H-Bond L_Tail 3-Methoxybenzyl Tail R_Phe Phe372 (Clamp) L_Tail->R_Phe Pi-Stacking R_Metal Metal Pocket (Zn2+/Mg2+) L_Tail->R_Metal Water-Mediated H-Bond (Methoxy O)

Caption: Figure 2. Interaction map detailing the critical contacts between the ligand features and the PDE4 catalytic site residues.

References

  • Card, G. L., et al. (2004).[1] Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247.

  • Brackeen, M. F., et al. (1995).[1][2] Design and synthesis of conformationally constrained analogues of 4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one (Ro 20-1724) as potent inhibitors of cAMP-specific phosphodiesterase. Journal of Medicinal Chemistry, 38(24), 4848-4854.[1][2]

  • Huang, Z., et al. (2001).[1] The next generation of PDE4 inhibitors. Current Opinion in Chemical Biology, 5(4), 432-438.[1]

  • PubChem Compound Summary. (2026). 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS 1140242-92-7).[3][4] National Center for Biotechnology Information.

Sources

Exploratory

Pharmacological Profiling of 1-(3-Methoxybenzyl)imidazolidin-2-one: A Technical Guide to Cyclic Urea Pharmacophores in Target-Directed Drug Discovery

Executive Summary In modern drug discovery, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 1-(3-Methoxybenzyl)imida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS: 1140242-92-7) represents a highly versatile synthetic intermediate built upon a cyclic urea core. While direct clinical literature on this specific positional isomer is emerging, its structural components (the imidazolidin-2-one ring and the methoxybenzyl appendage) are deeply embedded in the pharmacophores of several potent enzyme inhibitors and receptor antagonists.

As a Senior Application Scientist, I have structured this whitepaper to decode the mechanistic rationale behind this scaffold. We will explore its potential biological activities—specifically targeting Phosphodiesterase 4 (PDE4), Muscarinic M3 receptors, and Rho-associated protein kinases (ROCK)—and provide self-validating experimental workflows to empirically quantify its efficacy.

Structural Rationale and Pharmacophore Mapping

The biological potential of 1-(3-Methoxybenzyl)imidazolidin-2-one is dictated by its precise physicochemical geometry. Understanding the causality of its binding requires deconstructing the molecule into two functional domains:

  • The Imidazolidin-2-one (Cyclic Urea) Core: This 5-membered nitrogen-rich ring acts as a rigid, polar hub. The cyclic urea motif provides distinct, spatially constrained hydrogen bond donor (N-H) and acceptor (C=O) sites. This geometry is an excellent bioisostere for pyrimidine bases, allowing it to anchor securely within the hinge regions of kinases or the catalytic pockets of phosphodiesterases[1].

  • The 3-Methoxybenzyl Moiety: Attached at the N1 position, this group provides a flexible, lipophilic appendage. The ether oxygen of the methoxy group can participate in weak, directional hydrogen bonding, while the aromatic ring engages in crucial

    
     stacking interactions with hydrophobic residues in target receptors.
    

Primary Biological Targets & Mechanistic Pathways

Based on structure-activity relationship (SAR) homology, the 1-(3-Methoxybenzyl)imidazolidin-2-one scaffold is primed for three primary biological targets.

Phosphodiesterase 4 (PDE4) Inhibition

The most direct structural analog to our target compound is Ro 20-1724 (4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one), a benchmark, widely utilized inhibitor of cAMP-specific phosphodiesterase (PDE4)[2]. Ro 20-1724 prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to the accumulation of this secondary messenger and subsequent activation of Protein Kinase A (PKA)[3].

While Ro 20-1724 features the benzyl group at the C4 position of the ring, shifting the lipophilic methoxybenzyl group to the N1 position (as seen in our target compound) alters the vector of the aromatic ring. This positional isomerism can be leveraged to tune selectivity among different PDE isoenzymes (e.g., PDE4B vs. PDE4D) by exploiting subtle differences in the hydrophobic clamp of the PDE active site.

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP Accumulation AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 PKA PKA Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE4->AMP Compound 1-(3-Methoxybenzyl) imidazolidin-2-one Compound->PDE4 Inhibits

Mechanism of PDE4 inhibition and subsequent intracellular cAMP accumulation.

Muscarinic M3 Receptor Antagonism

Diaryl imidazolidin-2-one derivatives have been successfully developed as potent, selective muscarinic M3 receptor antagonists[4]. In respiratory and urological drug development, selectivity for the M3 receptor over the M2 receptor is an absolute necessity, as M2 blockade is responsible for adverse cardiac side effects (tachycardia). The rigid cyclic urea core optimally spaces the aromatic appendages to fit the orthosteric binding site of the M3 receptor, achieving high affinity (Ki < 5 nM) while maintaining functional selectivity[4].

Rho-associated Protein Kinase (ROCK) Inhibition

Derivatives containing the exact 1-benzylimidazolidin-2-one substructure have been patented as potent ROCK2 inhibitors and carbazole carboxamide kinase inhibitors[5]. ROCK2 plays a critical role in actin cytoskeleton organization. The N-benzyl cyclic urea acts as a hinge-binding motif, fitting into the ATP-binding pocket of the kinase, making this scaffold highly relevant for cardiovascular and anti-fibrotic therapies.

Quantitative Data Summary

To establish benchmarking expectations for the screening of 1-(3-Methoxybenzyl)imidazolidin-2-one, the following table summarizes the biological activity of its closest structural relatives.

Pharmacophore / AnalogPrimary TargetBiological ActivitySelectivity Profile
Ro 20-1724 (4-benzyl isomer)PDE4IC

≈ 33 µM (aortic tissue)
Highly specific for cAMP PDE over cGMP PDE
Compound 50 (Diaryl derivative)Muscarinic M3K

= 4.8 nM
>230-fold selective over M2 (K

= 1141 nM)
1-Benzylimidazolidin-2-one derivative ROCK2 KinaseIC

: 100 - 500 nM
Selective ROCK2 inhibition

Experimental Workflows & Self-Validating Protocols

To empirically validate the biological activity of 1-(3-Methoxybenzyl)imidazolidin-2-one, robust, self-validating assays must be employed. Below are the definitive protocols for evaluating its two most probable mechanisms of action.

Protocol A: TR-FRET Intracellular cAMP Accumulation Assay (PDE4 Validation)

Causality Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Small aromatic molecules often exhibit auto-fluorescence that confounds standard optical assays. TR-FRET introduces a time delay before signal reading, allowing transient background fluorescence to decay, ensuring the signal is exclusively from the cAMP biosensor.

  • Cell Preparation: Plate HEK293 cells stably expressing PDE4B at 10,000 cells/well in a 384-well microplate.

  • Compound Incubation: Add 1-(3-Methoxybenzyl)imidazolidin-2-one in a 10-point dose-response titration (0.1 nM to 100 µM). Critical: Do not add IBMX (3-isobutyl-1-methylxanthine). IBMX is a pan-PDE inhibitor; its inclusion would mask the specific inhibitory effect of our test compound.

  • Pathway Stimulation: Add Forskolin (10 µM) to the wells. Rationale: Forskolin directly activates adenylyl cyclase, providing a robust basal level of cAMP. This ensures the PDE inhibitory effect is measured against an actively synthesizing system, maximizing the assay's dynamic range.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using Forskolin-only (positive control) and vehicle (negative control) wells. The assay is only valid if Z' > 0.5.

Assay_Workflow Step1 1. Cell Preparation Plate HEK293 cells expressing target Step2 2. Compound Incubation Add test compound (dose-response) Step1->Step2 Step3 3. Pathway Stimulation Add Forskolin to induce cAMP Step2->Step3 Step4 4. Lysis & Detection TR-FRET readout for cAMP levels Step3->Step4 Step5 5. Data Validation Calculate Z'-factor and IC50 Step4->Step5

Self-validating TR-FRET high-throughput screening workflow for cAMP.

Protocol B: Radioligand Binding Assay (Muscarinic M3 Selectivity)

Causality Check: Why use transfected CHO cells instead of native tissue? Native tissues express a heterogeneous mixture of muscarinic subtypes (M1-M5). Using Chinese Hamster Ovary (CHO) cells stably transfected with only the human M3 receptor isolates the variable, ensuring the calculated K


 is an absolute measure of target affinity rather than an average of off-target interactions.
  • Membrane Preparation: Harvest CHO-hM3 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Tracer Addition: Incubate 50 µg of membrane protein with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS). Rationale: [³H]-NMS is a non-selective, high-affinity muscarinic antagonist. We will measure the ability of our test compound to displace this radioligand.

  • Displacement: Add 1-(3-Methoxybenzyl)imidazolidin-2-one at varying concentrations. Incubate for 2 hours at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate K

    
     using the Cheng-Prusoff equation.
    

References

1.[2] Title: 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one solid - Sigma-Aldrich Source: sigmaaldrich.com URL: 2.[3] Title: Design and Synthesis of Conformationally Constrained Analogs of 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one (Ro 20-1724) as Potent Inhibitors of cAMP-Specific Phosphodiesterase | Journal of Medicinal Chemistry Source: acs.org URL: 3.[4] Title: Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1) | Journal of Medicinal Chemistry Source: acs.org URL: 4.[1] Title: review-of-imidazole-heterocyclic-ring-containing-compounds-with-their-biological-activity.pdf - Pharmacophore Source: pharmacophorejournal.com URL: 5.[5] Title: LACTAM, CYCLIC UREA AND CARBAMATE, AND TRIAZOLONE DERIVATIVES AS POTENT AND SELECTIVE ROCK INHIBITORS Source: googleapis.com URL:

Sources

Foundational

Technical Guidance: Safety Data Sheet (SDS) Architecture for 1-(3-Methoxybenzyl)imidazolidin-2-one

Document Control: Subject: 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS: 1140242-92-7)[1][2] Context: Medicinal Chemistry Intermediate / PDE Inhibitor Analog Target Audience: Drug Discovery Scientists, HSE Officers, Proces...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS: 1140242-92-7)[1][2]

  • Context: Medicinal Chemistry Intermediate / PDE Inhibitor Analog

  • Target Audience: Drug Discovery Scientists, HSE Officers, Process Chemists[1][2]

Introduction: The Molecular Context

In the realm of drug development, 1-(3-Methoxybenzyl)imidazolidin-2-one is not merely a reagent; it is a privileged scaffold.[1][2] Structurally, it combines a polar imidazolidin-2-one core (mimicking peptide bonds) with a lipophilic 3-methoxybenzyl wing.[1][2] This architecture is frequently associated with Phosphodiesterase (PDE) inhibitors (e.g., analogs of Ro 20-1724) and agents targeting the Central Nervous System (CNS).[1][2]

For the researcher, this implies that a standard "Warning" label is insufficient.[2] The Safety Data Sheet (SDS) for this compound must bridge the gap between regulatory compliance (GHS standards) and predictive toxicology (Structure-Activity Relationships).[1][2] This guide deconstructs the SDS requirements, prioritizing containment logic over generic compliance.

Hazard Identification: Beyond the H-Statements

While commercial suppliers typically classify this compound under the "Warning" signal word, a rigorous safety assessment requires evaluating its potential bioactivity.[2]

GHS Classification (Regulatory Baseline)

The following classification is derived from standard QSAR (Quantitative Structure-Activity Relationship) models and supplier data for imidazolidinone derivatives.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[2][3][4]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][2]H335
The "Bioactive Assumption" (Scientific Integrity)

Crucial Insight: As a structural analog to known PDE4 inhibitors, this compound may possess pharmacological potency beyond simple irritation.[2] PDE inhibitors can induce emesis (vomiting) and vascular changes.[2]

  • Protocol: Treat as a Potent Compound (OEB 3) until IC50 data proves otherwise.

  • Reasoning: The 3-methoxybenzyl moiety enhances membrane permeability compared to the unsubstituted imidazolidinone, increasing the risk of systemic absorption via skin contact.[1][2]

Composition & Ingredient Integrity

  • Chemical Name: 1-(3-Methoxybenzyl)imidazolidin-2-one[1][2]

  • Synonyms: 1-[(3-methoxyphenyl)methyl]imidazolidin-2-one[1][2]

  • CAS Number: 1140242-92-7[1][2]

  • Molecular Formula: C₁₁H₁₄N₂O₂[1][2]

  • Molecular Weight: 206.24 g/mol [1][2]

Impurity Profile: Synthesis of this compound often involves the reduction of benzyl-ureas or alkylation of imidazolidin-2-one.[1][2] Potential impurities include:

  • 3-Methoxybenzyl chloride: A potent alkylating agent (Lachrymator/Corrosive).[1][2]

  • Imidazolidin-2-one: A mild irritant.[1][2]

  • SDS Requirement: The SDS must explicitly state if residual alkylating agents are present >0.1%, as this triggers Carcinogen/Mutagen classification.[2]

First Aid Measures: Mechanism-Based Response

Standard first aid often overlooks the solubility profile of benzyl-imidazolidinones.[1][2]

  • Inhalation: Move to fresh air. Critical Step: If the researcher exhibits nausea or dizziness (potential CNS/PDE effect), administer oxygen and monitor for 4 hours.[2]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) or soap and water.[2]

    • Why? The lipophilic benzyl group makes water-only decontamination slower.[1][2] PEG 400 solubilizes the organic fraction more effectively.[2]

  • Eye Contact: Flush for 15 minutes. Note that imidazolidinones are neutral but can cause mechanical abrasion if crystallized.[2]

Handling & Storage: The Stability Protocol

Physicochemical Vulnerabilities[1]
  • Hygroscopicity: The imidazolidinone ring has amide-like character, making it moderately hygroscopic.[1][2] Moisture uptake can hydrolyze the ring under extreme pH or lead to caking.[2]

  • Oxidation: The benzylic position (next to the ether) is susceptible to slow oxidation over time.[2]

Storage Logic
ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerated)Retards benzylic oxidation and hydrolysis.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption and oxidative degradation.[2]
Container Amber GlassProtects against photo-initiated radical formation at the benzyl carbon.[1][2]

Exposure Controls & Personal Protection (Visualized)

For a compound with H335 (Respiratory Irritation) and potential pharmacological activity, the "Band" of control depends on the operation.[2]

Operational Decision Matrix

The following diagram illustrates the decision logic for selecting Engineering Controls based on the quantity handled and the physical state (Solid vs. Solution).

ExposureControl Start Handling 1-(3-Methoxybenzyl) imidazolidin-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution QtySolid Quantity? Solid->QtySolid QtyLiq Concentration? Solution->QtyLiq SmallSolid < 100 mg (Weighing) QtySolid->SmallSolid LargeSolid > 100 mg (Synthesis/Transfer) QtySolid->LargeSolid LowConc Dilute (< 10 mM) QtyLiq->LowConc HighConc Conc. / Neat Oil QtyLiq->HighConc VEnclosure Vented Balance Enclosure (HEPA Filtered) SmallSolid->VEnclosure Dust Hazard Hood Standard Fume Hood (Sash < 18 inches) LargeSolid->Hood If Wet-wetted Glovebox Glovebox / Isolator (Negative Pressure) LargeSolid->Glovebox If Dry/Dusty LowConc->Hood HighConc->Hood Double Gloves

Figure 1: Risk-based exposure control logic. Note that dry powder handling poses the highest inhalation risk, necessitating HEPA filtration or isolation.[1]

Toxicological Information: Data vs. Prediction[1][2]

Since specific LD50 data for 1-(3-Methoxybenzyl)imidazolidin-2-one is sparse, the SDS must rely on Read-Across methodology.[1][2]

Acute Toxicity (Predicted)[2]
  • Oral: Predicted LD50 ~500–2000 mg/kg (Rat).[2] Based on the toxicity of the parent imidazolidin-2-one (LD50 > 5000 mg/kg) adjusted for the increased lipophilicity and bioavailability of the benzyl derivative.[1][2]

  • Dermal: Predicted LD50 > 2000 mg/kg.[2] However, irritation is the primary concern.

Structure-Activity Relationship (SAR) Alerts
  • Imidazolidinone Ring: Generally low toxicity; metabolized via ring opening to acyclic ureas/amines.[2]

  • Methoxybenzyl Group: Metabolic O-demethylation can yield phenolic metabolites (e.g., 1-(3-hydroxybenzyl)imidazolidin-2-one).[1][2] Phenols can undergo quinone formation, presenting a theoretical risk of sensitization, though low for this specific scaffold.[1]

Ecological & Disposal Considerations

  • Water Solubility: Moderate.[2] The imidazolidinone core is hydrophilic, but the benzyl group reduces overall solubility compared to ethylene urea.

  • Persistence: The amide bond in the ring is stable to hydrolysis at neutral pH, suggesting potential persistence in the environment.[2]

  • Disposal Protocol:

    • Do not dispose of down the drain.[2]

    • Dissolve in a combustible solvent (Acetone/Ethanol).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides (NOx) are generated upon combustion).[2]

Regulatory & Transport Information

  • US DOT: Not regulated as a dangerous good (unless mixed with hazardous solvents).[2]

  • IATA: Not restricted.[2]

  • TSCA (USA): Likely not listed (Research & Development Exemption required).[2] This compound is typically treated as a "New Chemical Substance" under TSCA, strictly limited to R&D use under the supervision of a technically qualified individual.[2]

  • REACH (EU): Not registered.[2] Treat as a downstream user intermediate.

References

  • Sigma-Aldrich. (2024).[1][2] Product Safety - 1-[(3-methoxyphenyl)methyl]imidazolidin-2-one. Retrieved from [1][2]

  • PubChem. (2024).[2] Compound Summary: 1-(3-Methoxybenzyl)imidazolidin-2-one.[1][2] National Library of Medicine.[2] Retrieved from [2]

  • European Chemicals Agency (ECHA). (2024).[2] Guidance on the Application of the CLP Criteria. Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3] Retrieved from [2]

  • Brackeen, M. F., et al. (1995).[2] Design and synthesis of conformationally constrained analogues of 4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one (Ro 20-1724) as potent inhibitors of cAMP-specific phosphodiesterase. Journal of Medicinal Chemistry, 38(24), 4848-4854.[1][2][5] (Cited for SAR/Bioactivity context). Retrieved from [2]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one

Executive Summary The imidazolidin-2-one (cyclic urea) scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel chemotherapeutics[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazolidin-2-one (cyclic urea) scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel chemotherapeutics[1]. The synthesis of N-benzyl derivatives, such as 1-(3-methoxybenzyl)imidazolidin-2-one, requires strict control over reaction conditions to prevent over-alkylation and ensure high yields. This application note details a highly regioselective, base-mediated N-alkylation protocol designed for high-purity synthesis and scalable drug development applications.

Mechanistic Rationale & Causality

The core transformation relies on the deprotonation of imidazolidin-2-one (ethylene urea) to generate a highly nucleophilic sodium imidazolidin-2-ide intermediate, followed by a bimolecular nucleophilic substitution (S_N2)[2].

  • Solvent Selection (Causality): Anhydrous N,N-Dimethylformamide (DMF) is selected because its polar aprotic nature effectively solvates the Na⁺ cation. This leaves the nitrogen anion "naked" and maximizes its nucleophilicity for the subsequent S_N2 displacement[2].

  • Temperature Control (Causality): The initial deprotonation utilizing Sodium Hydride (NaH) is highly exothermic and evolves hydrogen gas. Initiating this step at 0 °C prevents thermal degradation of the solvent and controls the rate of gas evolution, ensuring a safe and reproducible thermodynamic profile.

  • Stoichiometric Precision (Causality): Cyclic ureas possess two equivalent secondary amines. To achieve mono-alkylation and prevent the formation of the symmetrical 1,3-bis(3-methoxybenzyl)imidazolidin-2-one byproduct, the alkylating agent (3-methoxybenzyl chloride) is strictly limited to 1.05 equivalents.

Mechanism N1 Imidazolidin-2-one (Nucleophile Precursor) N3 Sodium Imidazolidin-2-ide (Active Nucleophile) N1->N3 - H2(g) N2 NaH (Strong Base) N2->N3 N5 SN2 Transition State (in DMF) N3->N5 N4 3-Methoxybenzyl Chloride (Electrophile) N4->N5 N6 Target Product (+ NaCl) N5->N6

Fig 1: Mechanistic pathway of the base-catalyzed SN2 N-alkylation in DMF.

Stoichiometry & Reagent Matrix

The following quantitative data is standardized for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Imidazolidin-2-one86.091.00861 mgStarting Material / Nucleophile
Sodium Hydride (60% in oil)24.001.10440 mgStrong Base
3-Methoxybenzyl chloride156.611.051.64 g (1.45 mL)Alkylating Agent / Electrophile
Anhydrous DMF73.09N/A15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11N/A3 x 20 mLExtraction Solvent

Self-Validating Experimental Protocol

Every step in this workflow is designed as a self-validating system, incorporating visual cues and In-Process Controls (IPCs) to ensure experimental integrity without requiring blind progression.

Workflow A Phase 1: System Inertion B Phase 2: Controlled Deprotonation A->B C Phase 3: SN2 Alkylation B->C D Phase 4: Quench & Extraction C->D E Phase 5: Purification D->E

Fig 2: Five-phase experimental workflow for the synthesis of the target cyclic urea.

Phase 1: System Inertion and Reagent Preparation
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with dry Nitrogen (N₂) or Argon for 5 minutes to displace ambient moisture.

  • Charge the flask with Imidazolidin-2-one (861 mg, 10.0 mmol) and dissolve in 15.0 mL of anhydrous DMF.

  • Validation Check: Ensure complete dissolution. The solution must be completely clear before proceeding to prevent localized exotherms.

Phase 2: Controlled Deprotonation
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Remove the nitrogen inlet momentarily and add Sodium Hydride (60% dispersion in mineral oil, 440 mg, 11.0 mmol) in three equal portions over 5 minutes.

  • Self-Validating IPC 1 (Visual): Upon each addition, vigorous effervescence (H₂ gas evolution) will occur. Stir the suspension at 0 °C for 30 minutes. The complete cessation of bubbling serves as the visual validation that the quantitative deprotonation to the sodium imidazolidin-2-ide intermediate is complete[1].

Phase 3: S_N2 Alkylation
  • Using a gas-tight syringe, add 3-Methoxybenzyl chloride (1.45 mL, 10.5 mmol) dropwise over 10 minutes to the 0 °C solution.

  • Remove the ice bath and allow the reaction to naturally warm to ambient room temperature (approx. 20-25 °C).

  • Stir continuously for 4 to 16 hours under an inert atmosphere[1].

  • Self-Validating IPC 2 (Analytical): At the 4-hour mark, withdraw a 10 µL aliquot, quench in 100 µL of water, and extract with 100 µL EtOAc. Perform Thin Layer Chromatography (TLC) using 5% MeOH in Dichloromethane (DCM) as the eluent. The disappearance of the high-Rf UV-active spot (3-methoxybenzyl chloride) and the emergence of a highly polar, UV-active spot (Rf ~ 0.4) validates the completion of the S_N2 event.

Phase 4: Quench and Liquid-Liquid Extraction
  • Cool the reaction mixture back to 0 °C.

  • Quench the unreacted NaH by adding 10 mL of deionized water dropwise. (Caution: Add slowly to manage the exothermic destruction of residual hydrides).

  • Transfer the quenched mixture to a separatory funnel and dilute with 20 mL of EtOAc.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL) to effectively partition and remove residual DMF from the organic phase.

  • Wash with saturated brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 5: Chromatographic Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 1% to 5% Methanol in Dichloromethane (or 5% aqueous ammonium hydroxide in DCM if streaking occurs)[3].

  • Pool the fractions containing the pure product (identified via TLC) and evaporate the solvent to yield 1-(3-Methoxybenzyl)imidazolidin-2-one as a solid[4].

Analytical Signatures

To verify the structural integrity of the synthesized compound, compare the analytical outputs against the following expected signatures derived from established N-benzylimidazolidin-2-one analogues[1][4]:

  • LC-MS (ESI+): Expected m/z[M+H]⁺ = 207.1

  • ¹H NMR (400 MHz, CDCl₃): expected signals at δ ~7.25 (t, 1H, Ar-H), ~6.85-6.80 (m, 3H, Ar-H), ~4.60 (br s, 1H, NH), ~4.35 (s, 2H, N-CH₂-Ar), ~3.80 (s, 3H, O-CH₃), ~3.40-3.25 (m, 4H, imidazolidinone ring CH₂-CH₂).

References
  • AU2009335821A1 - Carbazole carboxamide compounds useful as kinase inhibitors - Google Patents
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - ACS Publications: [Link]

Sources

Application

Application Note &amp; Protocol: A Guide to the Synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one

Abstract This document provides a comprehensive guide for the synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one, a valuable heterocyclic compound in medicinal chemistry and drug development. The protocol herein details...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one, a valuable heterocyclic compound in medicinal chemistry and drug development. The protocol herein details a robust and accessible two-step synthetic pathway, commencing with the formation of the key intermediate, N-(3-methoxybenzyl)ethane-1,2-diamine, followed by cyclization to yield the target imidazolidin-2-one. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice to ensure successful synthesis.

Introduction

Imidazolidin-2-one and its derivatives are prominent structural motifs in a wide array of biologically active compounds and FDA-approved drugs.[1] Their utility as precursors for vicinal diamines further enhances their importance as versatile building blocks in organic synthesis.[1] The specific target of this guide, 1-(3-Methoxybenzyl)imidazolidin-2-one, incorporates a methoxybenzyl group, a common feature in pharmacologically active molecules that can influence binding affinity and metabolic stability.

The synthesis of the imidazolidin-2-one core most traditionally involves the carbonylation of a 1,2-diamine.[1][2][3] While historical methods employed hazardous reagents like phosgene, contemporary approaches favor safer and more environmentally benign carbonyl sources such as urea or carbonyldiimidazole (CDI).[4][5] This guide will focus on a straightforward and reliable two-step synthesis suitable for standard laboratory settings.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. The initial step involves the synthesis of the asymmetrically substituted diamine intermediate, which is then cyclized in the second step to form the final product.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Cyclization & Purification A 3-Methoxybenzyl Chloride C Nucleophilic Substitution A->C B Ethylenediamine B->C D N-(3-Methoxybenzyl)ethane-1,2-diamine C->D Formation of Intermediate F Condensation/Cyclization D->F To Cyclization E Urea E->F G 1-(3-Methoxybenzyl)imidazolidin-2-one F->G Ring Formation H Purification (e.g., Recrystallization) G->H I Final Product H->I

Figure 1: High-level workflow for the synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one.

Reagents and Materials

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis.

Reagent/MaterialChemical FormulaM.W. ( g/mol )Key PropertiesSupplier/Grade
3-Methoxybenzyl chloride CH₃OC₆H₄CH₂Cl156.61Corrosive liquid, lachrymator.[6] Store at 2-8°C.[6]Sigma-Aldrich, 97%
Ethylenediamine C₂H₈N₂60.10Corrosive, flammable liquid. Use in excess.Acros Organics, 99+%
Urea CH₄N₂O60.06White solid.Fisher Scientific, ACS Grade
Sodium Hydroxide (NaOH) NaOH40.00Caustic solid. Used for workup.VWR, Pellets
Ethanol (EtOH) C₂H₅OH46.07Flammable solvent.Decon Labs, 200 Proof
Toluene C₇H₈92.14Flammable solvent, irritant.EMD Millipore, ACS Grade
Dichloromethane (DCM) CH₂Cl₂84.93Volatile solvent. Used for extraction.Macron Fine Chemicals
Anhydrous Magnesium Sulfate MgSO₄120.37Drying agent.BeanTown Chemical

Safety Precaution: 3-Methoxybenzyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Ethylenediamine is also corrosive and should be handled with care.

Experimental Protocols

Part 1: Synthesis of N-(3-Methoxybenzyl)ethane-1,2-diamine

This step involves the nucleophilic substitution of the chloride on 3-methoxybenzyl chloride by one of the amine groups of ethylenediamine. Using a large excess of ethylenediamine is crucial to minimize the formation of the undesired dialkylated product.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylenediamine (e.g., 10 equivalents) dissolved in a suitable polar aprotic solvent like ethanol.

  • Reagent Addition: While stirring the ethylenediamine solution, slowly add 3-methoxybenzyl chloride (1 equivalent) dropwise. The addition should be performed at room temperature. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to the residue to deprotonate the ammonium salt and to dissolve the excess ethylenediamine hydrochloride.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts and wash with brine.

  • Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxybenzyl)ethane-1,2-diamine, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Part 2: Synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one

This cyclization step forms the five-membered ring of the imidazolidin-2-one. The reaction of a 1,2-diamine with urea is a well-established method that proceeds via a condensation reaction with the evolution of ammonia.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet (to vent ammonia to a scrubber), combine N-(3-methoxybenzyl)ethane-1,2-diamine (1 equivalent) and urea (1.1-1.5 equivalents).

  • Reaction: Heat the mixture, with stirring, to a temperature of 120-140°C. The mixture will melt, and the evolution of ammonia gas will be observed. The reaction is typically driven by heating for several hours until ammonia evolution ceases.[5]

  • Isolation and Purification:

    • Cool the reaction mixture, which should solidify upon cooling.

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., toluene or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 1-(3-Methoxybenzyl)imidazolidin-2-one.

Reaction Mechanism

The overall synthesis proceeds through two distinct mechanistic pathways.

G cluster_0 Step 1: Nucleophilic Substitution (SN2) cluster_1 Step 2: Cyclization with Urea H2N_CH2_CH2_NH2 H₂N-CH₂-CH₂-NH₂ Intermediate_Complex [H₂N-CH₂-CH₂-NH₂---CH₂(Cl)-Ar]‡ H2N_CH2_CH2_NH2->Intermediate_Complex Nucleophilic Attack Cl_CH2_Ar Cl-CH₂-Ar (Ar = 3-MeO-Ph) Cl_CH2_Ar->Intermediate_Complex Product_Diamine H₂N-CH₂-CH₂-NH-CH₂-Ar + HCl Intermediate_Complex->Product_Diamine Chloride leaves Diamine H₂N-CH₂-CH₂-NH-CH₂-Ar Adduct Intermediate Adduct Diamine->Adduct Attack on Urea Carbonyl Urea H₂N-C(=O)-NH₂ Urea->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Condensation (-NH₃) Final_Product Imidazolidin-2-one + 2NH₃ Cyclized_Intermediate->Final_Product Tautomerization & -NH₃

Figure 2: Proposed reaction mechanism for the two-step synthesis.

The first step is a classic SN2 reaction where the primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group.[7] The second step involves the nucleophilic attack of the primary amine of the diamine intermediate onto the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of two molecules of ammonia to form the stable five-membered cyclic urea.[5]

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one. By employing readily available and relatively safe reagents, this guide offers an accessible pathway for obtaining this valuable heterocyclic scaffold for applications in pharmaceutical research and organic synthesis. Careful control of reaction conditions, particularly the stoichiometry in the first step and temperature in the second, is key to achieving high yields and purity.

References

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • de la Torre, V. G., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Available from: [Link]

  • Prusinowska, R., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available from: [Link]

  • Motti, G. M. E., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. Available from: [Link]

  • de la Torre, V. G., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available from: [Link]

  • Google Patents. (2011). CN102030711A - Synthesis method of 2-imidazolidinone.
  • Google Patents. (2012). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Google Patents. (2021). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.

Sources

Method

Application Notes &amp; Protocols: The Catalytic Utility of Substituted Imidazolidin-2-one Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Rise of Imidazolidin-2-ones in Asymmetric Catalysis The imidazolidin-2-one scaffold has emerged as a cornerstone in modern organic synthesis, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of Imidazolidin-2-ones in Asymmetric Catalysis

The imidazolidin-2-one scaffold has emerged as a cornerstone in modern organic synthesis, particularly within the realm of asymmetric organocatalysis.[1][2][3] These five-membered cyclic ureas are not merely structural motifs in pharmaceuticals and natural products but have been ingeniously developed into powerful chiral catalysts and auxiliaries.[1][4] Their rigid, predictable stereochemical architecture provides an ideal platform for transferring chiral information during a chemical reaction, enabling the synthesis of single-enantiomer products with remarkable precision.

The pioneering work of Professor David MacMillan, in particular, established a class of chiral imidazolidinone-based organocatalysts that operate via iminium ion activation.[5] This guide focuses on the applications of catalysts derived from this scaffold, typified by structures like 1-(3-Methoxybenzyl)imidazolidin-2-one and its analogues. We will delve into the mechanistic underpinnings of their catalytic activity, provide detailed protocols for their use in key synthetic transformations, and offer insights into experimental design and optimization.

Core Concept: Iminium Ion Activation

The primary catalytic function of these imidazolidinone derivatives is to act as a chiral secondary amine catalyst. They activate α,β-unsaturated aldehydes by reversibly forming a chiral iminium ion. This process dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl system, rendering it highly susceptible to attack by a wide range of weak nucleophiles.[6][7]

The key to the high enantioselectivity observed is the steric environment created by the catalyst's scaffold. Substituents, such as the benzyl group at the C5 position, effectively shield one of the two enantiotopic faces of the iminium ion. This steric blockade directs the incoming nucleophile to the opposite, more accessible face, thereby controlling the absolute stereochemistry of the newly formed stereocenter(s).[5] An acid co-catalyst, such as trifluoroacetic acid (TFA), is often essential to facilitate the formation and reactivity of the iminium ion complex.[6][7]

G cluster_cycle Iminium Catalytic Cycle Catalyst Chiral Imidazolidinone Catalyst (Amine) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H₂O (Acid Co-catalyst) Aldehyde α,β-Unsaturated Aldehyde Adduct Covalent Adduct Iminium->Adduct + Nucleophile (Stereocontrolled Attack) Nucleophile Nucleophile Adduct:e->Catalyst:w Releases Product Product Enantioenriched Product Adduct->Product + H₂O (Hydrolysis) Water H₂O

Caption: General catalytic cycle for iminium ion activation.

Application Note I: The Asymmetric Diels-Alder Reaction

The enantioselective organocatalytic Diels-Alder reaction was one of the first and most impactful applications of imidazolidinone catalysts. This transformation constructs complex, stereochemically rich six-membered rings, which are ubiquitous in natural products and medicinal chemistry.

Causality in Experimental Design : The catalyst forms an iminium ion with an α,β-unsaturated aldehyde (the dienophile), which then reacts with a diene. The choice of solvent is critical; non-polar solvents typically enhance stereoselectivity by promoting a more organized transition state. The acid co-catalyst is essential for achieving a reasonable reaction rate by ensuring a sufficient concentration of the highly reactive iminium ion.[7] Second-generation catalysts, often featuring a bulky tert-butyl group, can offer improved reactivity and selectivity, expanding the scope to more challenging substrates.[6][7]

Typical Reaction Data:

DieneDienophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
CyclopentadieneCinnamaldehyde10CH₂Cl₂/H₂O68594
IsopreneCrotonaldehyde10CH₃CN128190
1,3-CyclohexadieneAcrolein5Toluene247588

Note: Data is representative and compiled from typical outcomes reported in the literature.

Application Note II: Enantioselective Friedel-Crafts Alkylations

Imidazolidinone catalysts are highly effective in mediating the conjugate addition of electron-rich aromatic and heteroaromatic nucleophiles (e.g., indoles, pyrroles, anilines) to α,β-unsaturated aldehydes. This reaction provides a direct and atom-economical route to valuable chiral building blocks bearing a benzylic stereocenter.[8]

Causality in Experimental Design : The mechanism again proceeds through iminium ion activation of the aldehyde. The success of the reaction hinges on the nucleophilicity of the aromatic partner. Highly electron-rich systems react readily at room temperature or below. For less reactive nucleophiles, a more active second-generation catalyst or slightly elevated temperatures may be required. The steric properties of both the catalyst and the nucleophile influence the observed enantioselectivity.

Typical Reaction Data:

NucleophileAldehydeCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
IndoleCinnamaldehyde20THF-209293
N-MethylpyrroleCrotonaldehyde20Ether-108890
2,4-DimethylanilineCinnamaldehyde10CH₂Cl₂238596

Note: Data is representative and compiled from typical outcomes reported in the literature.

Application Note III: 1,3-Dipolar Cycloadditions

The reaction of nitrones with α,β-unsaturated aldehydes, catalyzed by imidazolidinones, provides a powerful method for synthesizing chiral isoxazolidine and isoxazoline scaffolds.[9] These heterocycles are valuable precursors to chiral 1,3-amino alcohols and other important synthetic intermediates.

Causality in Experimental Design : The reaction rate and enantioselectivity are highly dependent on the catalyst structure. Studies have shown that second-generation MacMillan catalysts, used as their hydrochloride salts, can dramatically accelerate the reaction, reducing reaction times from days to hours while maintaining excellent enantioselectivity.[9] This acceleration is attributed to the optimized steric and electronic properties of the catalyst and the ready availability of the Brønsted acid co-catalyst from the salt form.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Organocatalytic Diels-Alder Reaction

This protocol describes a representative enantioselective Diels-Alder reaction between cinnamaldehyde and cyclopentadiene.

Materials:

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-2-one hydrochloride (or similar imidazolidinone catalyst)

  • Cinnamaldehyde (freshly distilled or passed through a short plug of silica)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the imidazolidinone catalyst (0.02 mmol, 10 mol%).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous CH₂Cl₂ (2.0 mL) and water (50 µL). Stir the resulting suspension for 5 minutes at room temperature.

  • Add cinnamaldehyde (0.20 mmol, 1.0 equiv). Stir for 2 minutes.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Add freshly cracked cyclopentadiene (1.0 mmol, 5.0 equiv) dropwise over 1 minute.

  • Allow the reaction to stir at -10 °C, monitoring its progress by thin-layer chromatography (TLC). Typically, the reaction is complete within 6-12 hours.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cycloadduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

G cluster_workflow Experimental Workflow: Asymmetric Diels-Alder A 1. Add Catalyst, Solvent (CH₂Cl₂), and Water to Flask B 2. Add Cinnamaldehyde (Dienophile) A->B C 3. Cool Mixture to -10 °C B->C D 4. Add Cyclopentadiene (Diene) C->D E 5. Stir at -10 °C (6-12 h) D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extraction with CH₂Cl₂ F->G H 8. Dry, Filter, and Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Characterization (NMR, Chiral HPLC) I->J

Caption: Step-by-step workflow for the Diels-Alder protocol.

References

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce. (n.d.). California Institute of Technology. Retrieved March 7, 2024, from [Link]

  • Austin, J. F. (2004). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. CORE. Retrieved March 7, 2024, from [Link]

  • Pace, V., & Holzer, W. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Retrieved March 7, 2024, from [Link]

  • North, B. E. (2010). An investigation into the mechanism of the imidazolidinone catalyzed cascade reaction. University of Iowa. Retrieved March 7, 2024, from [Link]

  • Pace, V., & Holzer, W. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. OUCI. Retrieved March 7, 2024, from [Link]

  • Pace, V., & Holzer, W. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Access to Imidazolidin-2-ones via Azocarboxamide-Enabled Enantioselective 1,2-Diamination of Aldehyde. (2024). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC. Retrieved March 7, 2024, from [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. Retrieved March 7, 2024, from [Link]

  • 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone. (n.d.). Harvard Catalyst Profiles. Retrieved March 7, 2024, from [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. Retrieved March 7, 2024, from [Link]

  • Bull, S. D., Davies, S. G., Epstein, S. W., Leech, M. A., & Ouzman, J. V. A. (1998). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI. Retrieved March 7, 2024, from [Link]

  • 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (2024). SciELO. Retrieved March 7, 2024, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • A convenient synthesis of chiral 2-alkynyl-1,3-oxazolines. (2000). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). PMC. Retrieved March 7, 2024, from [Link]

  • Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. (n.d.). CCS Chemistry. Retrieved March 7, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving Reaction Yield of 1-(3-Methoxybenzyl)imidazolidin-2-one

Executive Summary The synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one is a critical step in the development of PDE4 inhibitors (analogous to Ro 20-1724) and other bioactive peptidomimetics.[1][2] Users frequently repo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one is a critical step in the development of PDE4 inhibitors (analogous to Ro 20-1724) and other bioactive peptidomimetics.[1][2] Users frequently report low yields (<40%) when attempting this synthesis.[1][2]

Our analysis identifies two primary failure modes:

  • Competitive Dialkylation: In direct alkylation routes, the product (

    
    ) competes with the starting material for the base, leading to the formation of the 1,3-bis(3-methoxybenzyl) byproduct.[1]
    
  • Inefficient Cyclization: In diamine cyclization routes, thermal decomposition or incomplete ring closure occurs due to improper reagent selection (e.g., using Urea at high temperatures instead of CDI or Carbonates).[1][2]

This guide provides a technical breakdown to transition your process from "hit-or-miss" to a robust, scalable protocol.

Module 1: Route Selection & Strategy

Before troubleshooting specific steps, confirm you are using the correct pathway for your scale and purity requirements.[1][2]

Visualizing the Synthetic Pathways

ReactionPathways cluster_0 Route A: Quick but Low Selectivity cluster_1 Route B: High Yield & Specificity SM_A Imidazolidin-2-one (Ethylene Urea) Target 1-(3-Methoxybenzyl) imidazolidin-2-one SM_A->Target Route A: Direct Alkylation (NaH, DMF) Byproduct 1,3-Bis-alkylated Byproduct SM_A->Byproduct Over-alkylation (Common Yield Killer) SM_B 3-Methoxybenzyl Halide SM_C N-(3-Methoxybenzyl) ethylenediamine SM_C->Target Route B: Cyclization (CDI or Diethyl Carbonate)

Figure 1: Decision matrix for synthetic routes. Route A is prone to dialkylation, while Route B offers higher specificity.[1]

Module 2: Troubleshooting Route A (Direct Alkylation)

Context: You are reacting imidazolidin-2-one with 3-methoxybenzyl chloride/bromide using a base (e.g., NaH) in DMF or THF.

Q1: Why is my yield stuck at ~40% with a large amount of byproduct?

Diagnosis: You are experiencing competitive dialkylation . Mechanism: The


 of the N-H proton in the starting imidazolidin-2-one is similar to that of the mono-alkylated product.[1][2] Once the mono-product forms, it remains deprotonated (or is deprotonated by the starting material) and reacts with the remaining benzyl halide to form the 1,3-bis(3-methoxybenzyl) impurity.[1]

Corrective Protocol:

  • Stoichiometry Shift: Do not use a 1:1 ratio. Use a large excess of imidazolidin-2-one (2.0 – 3.0 equivalents) relative to the benzyl halide.[1][2] This statistically favors the attack of the electrophile on the unsubstituted urea.[1]

  • Addition Order:

    • Wrong: Adding halide to the base/urea mixture all at once.[1][2]

    • Right: Pre-mix the base (NaH) and the excess urea in DMF.[1][2] Slowly add the 3-methoxybenzyl halide (diluted in solvent) dropwise over 1–2 hours at 0°C.

  • Base Selection: Switch from NaH to LiHMDS or KOtBu if possible.[2] Lithium cations can coordinate with the urea oxygen, potentially altering the aggregation state and improving selectivity, though stoichiometry is the primary driver.[1]

Q2: The reaction turns into a solid gel and stops stirring.

Diagnosis: Solvent incompatibility or saturation. Solution: Imidazolidin-2-one has poor solubility in THF but high solubility in DMF or DMSO.[1][2]

  • Recommendation: Use anhydrous DMF .[2] If workup difficulty is a concern (DMF removal), use a mixture of THF/DMF (9:1) to maintain solubility while allowing easier evaporation.[1][2]

Module 3: Troubleshooting Route B (Cyclization)

Context: You are cyclizing N-(3-methoxybenzyl)ethylenediamine with a carbonyl source. This is the preferred industrial route for high yields (>80%).[1][2]

Q3: I am using Urea at 180°C, but the reaction is messy and dark.

Diagnosis: Thermal decomposition. While urea is cheap, it requires high temperatures (melt conditions) that degrade the electron-rich methoxybenzyl group.[1][2] Corrective Protocol: Switch to CDI (1,1'-Carbonyldiimidazole) or Diethyl Carbonate .[1][2]

CDI Protocol (Recommended):

  • Dissolve N-(3-methoxybenzyl)ethylenediamine (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) portion-wise at 0°C (gas evolution of CO₂ will occur).[1][2]

  • Warm to room temperature and stir for 2 hours.

  • Reflux for 1 hour to ensure complete ring closure.

  • Workup: The byproduct is imidazole (water-soluble).[1][2] Simply wash the organic layer with dilute HCl to remove imidazole and unreacted amine.[2]

Q4: My cyclization yield is good, but the product is oiling out and hard to crystallize.

Diagnosis: 1-(3-Methoxybenzyl)imidazolidin-2-one is a low-melting solid or viscous oil due to the flexible benzyl linker and the methoxy group preventing tight packing.[1][2] Solution:

  • Seed: If you have any solid product, use it to seed the oil.[1][2]

  • Trituration: Triturate the crude oil with Diethyl Ether or MTBE/Hexane (1:1) .[1][2] The impurities will dissolve, and the urea usually precipitates as a white solid.[1]

Module 4: Workup & Purification Guide

Issue: "I can't extract the product from the aqueous layer."

Analysis: Cyclic ureas are polar.[2] The 3-methoxybenzyl group adds lipophilicity, but the molecule remains amphiphilic.[1]

ParameterData / BehaviorImplication
Water Solubility Moderate to HighStandard extraction (EtOAc/Water) may lose product to the aqueous phase.[1][2]
LogP (Est.) ~1.2 - 1.5Requires "Salting Out" or chlorinated solvents.[1][2]
Impurities Imidazole (from CDI), Dialkyl ureaDistinct polarity differences allow chromatographic separation.[1][2]

Optimized Extraction Protocol:

  • Quench: Add saturated NaCl (Brine) to the aqueous phase. This "salts out" the organic product.[1][2]

  • Solvent: Use DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) for extraction.[1][2] Ethyl Acetate is often insufficient for cyclic ureas.[2]

  • Washes:

    • Wash organic layer with 1M HCl (removes unreacted amine/imidazole).[1][2]

    • Wash with Sat. NaHCO₃ (neutralize).[1][2]

    • Dry over Na₂SO₄ .[2]

Summary Checklist for Success

  • Route: Prioritize Route B (Diamine + CDI) for yields >80%.

  • If Route A is mandatory: Use 3.0 equivalents of imidazolidin-2-one and add the halide slowly .[1][2]

  • Solvent: Use DMF for alkylation; THF for CDI cyclization.[2]

  • Extraction: Always use Brine and DCM to recover the product.[2]

References

  • Cyclization with CDI: F. Ricci et al., "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones," Catalysts, vol. 9, no.[1][2] 1, 2019. Link[1][2]

  • Flow Chemistry Optimization (CDI Route): "Flow Chemistry Approach to Benzimidazol-2-one Synthesis," BenchChem Application Notes, 2023.[1][2] Link

  • Alkylation Selectivity: J. A. Fritz et al., "Stereoselective synthesis of imidazolidin-2-ones," Org.[1][2][3] Lett., vol. 8, no. 12, pp. 2531–2534, 2006.[1][2] Link[1][2]

  • Analogous Synthesis (Ro 20-1724): Brackeen, M. F., et al. "Design and synthesis of conformationally constrained analogues of 4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one," J. Med.[1][2] Chem., 1995, 38, 4848-4854.[1][2] Link[1][2]

Sources

Optimization

Purification techniques for 1-(3-Methoxybenzyl)imidazolidin-2-one

Technical Support Center: Purification Workflows for 1-(3-Methoxybenzyl)imidazolidin-2-one Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Workflows for 1-(3-Methoxybenzyl)imidazolidin-2-one

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals tasked with the isolation and purification of 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS: 1140242-92-7)[1]. Cyclic ureas present unique purification challenges due to their strong hydrogen-bonding capabilities and polarity. This document provides field-proven, self-validating protocols to troubleshoot common isolation bottlenecks.

Purification Decision Tree & Workflow

Workflow N1 Crude Mixture (CAS: 1140242-92-7) N2 Liquid-Liquid Extraction (DCM / 1M HCl) N1->N2 N3 Aqueous Waste (Amine Impurities) N2->N3 pH 1-2 N4 Organic Phase (Target Urea) N2->N4 N5 TLC Purity Check N4->N5 N6 Flash Chromatography (Silica Gel) N5->N6 <90% Pure N7 Recrystallization (EtOAc / Hexane) N5->N7 >90% Pure N6->N7 Final Polish N8 Pure Compound (>99% Purity) N7->N8 Crystallization

Figure 1: Decision tree and workflow for the purification of 1-(3-Methoxybenzyl)imidazolidin-2-one.

Quantitative Solvent Parameters

Table 1: Solvent Systems and Chromatographic Parameters

Purification Stage Solvent System Volume / Ratio Target Impurity Removed Partitioning / Rf Value
LLE (Extraction) DCM / 1M HCl (aq) 1:1 (v/v) 3-Methoxybenzylamine Urea in DCM (K > 100)
Flash Chromatography Petroleum Ether / EtOAc 5:1 to 1:1 gradient Alkyl halides, oligomers Target Rf ~ 0.3 (1:1 PE/EtOAc)

| Recrystallization | EtOAc / Hexane | ~1:3 (v/v) | Trace organics | Solubility < 2g/100mL (cold) |

Troubleshooting Guides & FAQs

Q1: During the synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one, my crude mixture contains significant amounts of unreacted 3-methoxybenzylamine. How do I quantitatively remove it without losing my target cyclic urea?

Causality & Mechanism: 1-(3-Methoxybenzyl)imidazolidin-2-one is a neutral cyclic urea, whereas the starting material (3-methoxybenzylamine) is a primary amine with a basic pKa (~9.0). By washing the organic layer with a strong aqueous acid (1M HCl), the amine is rapidly protonated into a highly water-soluble ammonium salt, forcing it into the aqueous phase. The neutral urea lacks basicity at the required pH and remains entirely partitioned in the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Shake vigorously, venting frequently to release pressure, and allow the phases to separate completely.

  • Collect the lower organic layer (DCM).

  • Wash the organic layer with saturated NaHCO3 (aq) to neutralize any residual acid, followed by a standard brine wash.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validating System: Test the pH of the aqueous layer after the first wash using pH paper. It must read pH 1-2. If the pH is >2, the amine is not fully protonated; add additional 1M HCl and repeat the extraction before proceeding.

Q2: When performing silica gel flash chromatography, 1-(3-Methoxybenzyl)imidazolidin-2-one exhibits severe tailing/streaking and co-elutes with impurities. How can I improve the peak shape and resolution?

Causality & Mechanism: Imidazolidin-2-ones possess strong hydrogen-bond accepting and donating capabilities via the carbonyl oxygen and the unsubstituted N-H group. These motifs interact aggressively with the acidic silanol groups on the silica gel stationary phase, causing tailing. Utilizing an optimized solvent system, such as petroleum ether and ethyl acetate, provides the necessary polarity to competitively disrupt these interactions while maintaining resolution[2].

Step-by-Step Protocol:

  • Prepare a silica gel column (230-400 mesh) packed in Petroleum Ether.

  • Dry-load the crude product onto a small amount of silica gel, or wet-load using an absolute minimum volume of DCM.

  • Elute the column using an isocratic mixture of Petroleum Ether/Ethyl Acetate (5:1) to flush out non-polar impurities (e.g., unreacted alkyl halides)[2].

  • Gradually increase the gradient to 1:1 Petroleum Ether/Ethyl Acetate to elute the target cyclic urea.

  • Collect fractions in test tubes and analyze via Thin-Layer Chromatography (TLC).

Self-Validating System: Spot the collected fractions on a TLC plate alongside the crude mixture. Develop the plate in 1:1 Petroleum Ether/EtOAc. The target cyclic urea will appear as a distinct spot (Rf ~0.3) under UV light (254 nm) and will stain strongly with KMnO4 due to the oxidation of the electron-rich 3-methoxybenzyl ring.

Q3: My compound "oils out" (forms a biphasic liquid system) instead of crystallizing during the final purification step. What is the mechanistic cause, and how do I force crystallization?

Causality & Mechanism: "Oiling out" occurs when the melting point of the target compound is lower than the temperature at which it saturates the solvent, causing it to separate as a supercooled liquid rather than forming a solid crystal lattice[3]. To prevent this, you must select a solvent system where the boiling point is significantly lower than the compound's melting point, relying on a two-solvent system (e.g., EtOAc/Hexane) to precisely control the solubility threshold[4].

Step-by-Step Protocol:

  • Place the semi-pure solid in an Erlenmeyer flask and add a minimum volume of boiling Ethyl Acetate (the "soluble" solvent) until the solid is just dissolved[3].

  • Keep the solution hot on a stirring hotplate and add hot Hexane (the "insoluble" anti-solvent) dropwise until the solution becomes persistently cloudy[3].

  • Add 1-2 drops of boiling Ethyl Acetate to clear the cloudiness, ensuring the solution is at the exact saturation point.

  • Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature slowly.

  • Once crystals have formed at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize the yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold Hexane[3].

Self-Validating System: Measure the melting point of the dried crystals. A sharp melting point range (typically within 1-2 °C) validates high purity and successful exclusion of the solvent lattice. A broad or depressed range indicates trapped solvent or oligomeric impurities, necessitating a second recrystallization cycle[4].

References[2] Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol

Source: nih.gov URL: 4] Title: Recrystallization and Crystallization Source: illinois.edu URL: 3] Title: How To: Purify by Crystallization - Chemistry - University of Rochester Source: rochester.edu URL: 1] Title: 1-(3-methoxybenzyl)imidazolidin-2-one | 1140242-92-7 Source: chemicalbook.com URL:

Sources

Troubleshooting

Technical Support Guide: Recrystallization of 1-(3-Methoxybenzyl)imidazolidin-2-one

Executive Summary & Compound Profile 1-(3-Methoxybenzyl)imidazolidin-2-one is a polar-aromatic hybrid molecule. Its structure consists of a polar cyclic urea core (imidazolidin-2-one) and a lipophilic 3-methoxybenzyl tai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(3-Methoxybenzyl)imidazolidin-2-one is a polar-aromatic hybrid molecule. Its structure consists of a polar cyclic urea core (imidazolidin-2-one) and a lipophilic 3-methoxybenzyl tail. This duality dictates its solubility profile: the urea moiety drives solubility in protic solvents and water (to a degree), while the benzyl group limits water solubility and enhances solubility in organic solvents.

  • CAS: 1140242-92-7[1]

  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Key Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the cooling rate is too fast or the solvent polarity is mismatched.

Solvent Selection Guide

The following recommendations are based on the "Like Dissolves Like" principle, modified for dual-polarity molecules.

Primary Recommendation: The "Green" Binary System

Solvent Pair: Ethanol (Good Solvent) / Water (Anti-Solvent)

  • Why: The imidazolidinone ring forms hydrogen bonds with ethanol. Water acts as a powerful anti-solvent, forcing the hydrophobic benzyl group to aggregate and crystallize.

  • Best For: Removal of polar inorganic salts and highly non-polar oily byproducts.

Secondary Recommendation: Non-Aqueous System

Solvent Pair: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent)

  • Why: Ethyl acetate dissolves the compound well at reflux (approx. 77°C). Heptane is miscible with EtOAc but precipitates the product upon cooling.

  • Best For: Anhydrous conditions or when the crude material contains water-sensitive impurities.

Solvent Compatibility Table[2]
Solvent SystemDissolution TempCrystallization TempImpurity Removal ProfileRisk Factor
Ethanol / Water 70–75°C0–4°CHigh (Salts, Polar tars)Oiling out if water added too fast
Ethyl Acetate / Heptane 75°C-10°CModerate (Non-polar oils)Flammability
Toluene (Single) 110°C25°CLow (Specific isomers)High boiling point makes drying hard
Dichloromethane N/AN/ANOT RECOMMENDED Too soluble; difficult to crystallize

Detailed Experimental Protocol (Ethanol/Water Method)

Safety Note: Perform all steps in a fume hood. Wear safety glasses and nitrile gloves.

Step 1: Dissolution[3][4][5]
  • Place 5.0 g of crude 1-(3-Methoxybenzyl)imidazolidin-2-one in a 100 mL Erlenmeyer flask.

  • Add Absolute Ethanol (approx. 15 mL) and a magnetic stir bar.

  • Heat the mixture to a gentle boil (approx. 80°C) on a hot plate/stirrer.

  • If solids remain, add Ethanol in 1 mL increments until the solution is clear.

    • Expert Tip: Do not exceed 5 mL/g solvent ratio. If insoluble particles persist, they are likely inorganic salts—perform a hot filtration immediately.

Step 2: Nucleation & Anti-Solvent Addition
  • Remove the flask from heat but keep it on the stir plate (stirring slowly).

  • While the solution is still hot (~70°C), add warm Water (approx. 50-60°C) dropwise.

  • The Cloud Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 2-3 drops of Ethanol to clear the solution back to transparency.

Step 3: Controlled Cooling (Critical)
  • Cover the flask with foil or a watch glass.

  • Allow the flask to cool to Room Temperature (RT) undisturbed on a cork ring or wood block.

    • Warning: Placing directly on a cold benchtop causes rapid cooling

      
       Oiling out.
      
  • Once at RT, move to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation
  • Filter the white crystalline solid using a Buchner funnel and vacuum.

  • Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

  • Dry in a vacuum oven at 40°C for 4-6 hours.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out." It occurs when the solution temperature drops below the melting point of the solute before saturation is reached, or if the anti-solvent (water) concentration is too high too quickly. The Fix:

  • Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool much more slowly (wrap the flask in a towel).

Q2: The solution is colored (yellow/brown), but the crystals should be white.

Diagnosis: Chromophoric impurities (likely oxidation products of the benzylamine starting material). The Fix:

  • During the hot dissolution step (Step 1), add Activated Charcoal (1-2% by weight).

  • Stir for 5 minutes at boiling.

  • Perform a Hot Filtration through Celite to remove the charcoal before cooling.

Q3: I have low recovery yield (<50%).

Diagnosis: Too much solvent was used, or the mother liquor still holds the product. The Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

  • Cool again to harvest a "second crop" of crystals (Note: Second crop is usually less pure).

  • Ensure your wash solvent is ice-cold ; warm wash solvent dissolves the product.

Process Workflow Visualization

RecrystallizationFlow Start Crude 1-(3-Methoxybenzyl) imidazolidin-2-one Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove insoluble salts) CheckSol->HotFilter No (Solids present) AntiSolvent Add Warm Water Dropwise to Cloud Point CheckSol->AntiSolvent Yes HotFilter->AntiSolvent Clear Add drops of EtOH to clear turbidity AntiSolvent->Clear Cooling Slow Cool to RT (Avoid Oiling Out) Clear->Cooling IceBath Ice Bath (0-4°C) 30 Minutes Cooling->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter Dry Dry in Vacuum Oven (40°C) Filter->Dry

Caption: Decision logic for the recrystallization of 1-(3-Methoxybenzyl)imidazolidin-2-one, highlighting critical decision points for filtration and solvent adjustment.

References

  • Imidazolidinone Synthesis & Purification

    • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[2] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters, 8(12), 2531–2534.

    • Source:[Link]

  • General Recrystallization Methodologies

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Source:[Link]

  • Physical Properties of Analogues (Ro 20-1724)

Sources

Optimization

Optimizing temperature conditions for imidazolidinone formation

Technical Support Center: Imidazolidinone Formation A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for imidazolidinone synthesis. This guide is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazolidinone Formation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for imidazolidinone synthesis. This guide is designed to provide in-depth, practical solutions for optimizing the temperature conditions of your reaction, a critical parameter that frequently dictates the success or failure of the synthesis. As your Senior Application Scientist, my goal is to translate complex chemical principles into actionable troubleshooting strategies to help you achieve high yields and purity.

Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section is structured to address specific experimental problems directly. Identify the issue you are facing to find potential causes and recommended solutions.

Issue 1: Low or No Product Yield

You've run the reaction, but analysis of the crude mixture shows a low yield of the desired imidazolidinone, or none at all, with a significant amount of unreacted starting materials.

Potential Causes & Solutions

  • Cause A: Insufficient Thermal Energy. The formation of the imidazolidinone ring, often via an intramolecular cyclization and dehydration sequence, has a specific activation energy.[1] If the reaction temperature is too low, the molecules may lack the necessary kinetic energy to overcome this barrier, resulting in a stalled or sluggish reaction.

    • Solution 1: Incremental Temperature Increase. Cautiously increase the reaction temperature in 5–10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid spectroscopic method (e.g., crude NMR, UPLC-MS) at each step. This systematic approach helps identify the minimum temperature required for efficient conversion without overshooting into a regime where side reactions dominate.

    • Solution 2: Employ a Catalyst. A suitable catalyst can lower the activation energy, allowing the reaction to proceed at a lower, more controlled temperature.[2] For syntheses involving CO2, catalysts like CeO2 have been shown to be effective at specific temperatures (e.g., 413 K or 140 °C).[3][4] Acid catalysts, such as benzoic acid, can also significantly accelerate annulation reactions.[5]

  • Cause B: Product or Reactant Decomposition. Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product itself. Some imidazolidinone scaffolds are thermally labile. In certain syntheses, higher temperatures can unfavorably shift the reaction equilibrium, decreasing the final yield.[3]

    • Solution 1: Lower the Temperature. If you suspect decomposition (e.g., observing charring or a complex mixture of unidentifiable byproducts), reduce the temperature. Many imidazolidinone syntheses can proceed efficiently at moderate temperatures (e.g., 40 °C) or even room temperature, depending on the substrates and solvent.[6][7]

    • Solution 2: Use Microwave Irradiation. For reactions that require high temperatures but suffer from decomposition with prolonged heating, microwave synthesis can be a powerful alternative. Microwave heating can rapidly reach the target temperature, often reducing reaction times from hours to minutes and minimizing the formation of degradation byproducts.[5][8]

Issue 2: Significant Side Product Formation

Your reaction yields the product, but it is contaminated with significant quantities of one or more side products, complicating purification and reducing the isolated yield.

Potential Causes & Solutions

  • Cause A: Temperature-Activated Competing Pathways. High temperatures can provide sufficient energy to activate alternative, undesired reaction pathways. For example, in the synthesis of 2-imidazolidinone from ethylenediamine carbamate, high temperatures can promote the formation of N,N'-bis(2-aminoethyl)urea instead of the desired cyclic product.[3]

    • Solution 1: Define the Optimal Temperature Window. A temperature screening study is essential. Running the reaction at a range of temperatures (e.g., from room temperature to reflux in 10-20 °C intervals) will help identify the "sweet spot" where the rate of formation of the desired product is maximized relative to the rates of side reactions.[9]

    • Solution 2: Solvent and Catalyst Optimization. The choice of solvent can influence which reaction pathway is favored. In some cases, a solvent can suppress the decomposition of a key intermediate, thereby preventing side product formation.[3][4] Similarly, a highly selective catalyst can direct the reaction exclusively towards the desired product, even at elevated temperatures.[10]

  • Cause B: Reversible Reactions and Equilibrium. The final cyclization step is often a reversible dehydration. At high temperatures, the reverse reaction (hydrolysis) may become more significant, especially if water is not effectively removed from the system.

    • Solution 1: Azeotropic Water Removal. If the reaction generates water, perform the synthesis in a suitable solvent (e.g., toluene, benzene) using a Dean-Stark apparatus. This setup physically removes water as it is formed, driving the equilibrium towards the cyclized product according to Le Châtelier's principle.

    • Solution 2: Use of Dehydrating Agents. Incorporating molecular sieves (e.g., 4Å MS) into the reaction mixture can effectively sequester water, preventing the reverse reaction. However, it is important to verify that the sieves do not interfere with the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for imidazolidinone formation?

There is no single "typical" temperature, as it is highly dependent on the specific substrates, solvent, and catalytic system.[11] However, a survey of literature provides a general guide:

  • Reactions involving highly reactive precursors like phosgene or carbonyldiimidazole (CDI) can often be run at or below room temperature (0–40 °C).[6]

  • Condensations of diamines with aldehydes or ketones, especially when catalyzed, frequently occur in the range of 40–80 °C.[8]

  • Syntheses using less reactive carbonyl sources like CO2 or urea often require higher temperatures, typically from 100 °C to over 200 °C.[10][12][13]

It is always recommended to start with conditions reported for a closely related transformation and optimize from there.

Q2: How does reaction scale-up affect temperature control?

Scaling up a reaction introduces challenges in heat management. A small-scale vial reaction can dissipate heat quickly, but a large-scale reactor has a much lower surface-area-to-volume ratio. This means that exothermic events can cause the internal temperature to rise significantly above the set point of the heating mantle or oil bath, potentially leading to runaway reactions or increased side product formation.

For scale-up, it is critical to use a reactor with overhead stirring and a calibrated internal temperature probe. A synthesis workstation that can automatically control heating and cooling is ideal for maintaining a stable internal temperature.[11]

Q3: My reaction seems to be very sensitive, with a 10 °C change having a dramatic effect on the outcome. Is this normal?

Yes, this can be quite normal. Reaction kinetics are exponentially dependent on temperature (as described by the Arrhenius equation). A modest change in temperature can cause a significant change in reaction rate.[14] If the activation energies for the desired reaction and an undesired side reaction are different, a small temperature shift can dramatically alter the ratio of the products formed. This highlights the importance of precise and consistent temperature control.[11]

Experimental Protocols & Data

Protocol: Parallel Temperature Screening for Optimization

This protocol allows for the efficient screening of multiple temperatures simultaneously to identify the optimal condition.

Materials:

  • Reactants (Diamine, Carbonyl source)

  • Anhydrous Solvent

  • Catalyst (if required)

  • Array of reaction vials with stir bars (e.g., 8 mL vials)

  • A parallel synthesis block or multiple individual heating blocks/stirrers.

  • TLC plates and appropriate eluent system.

Procedure:

  • Preparation: In a master stock solution, dissolve the limiting reagent, any catalyst, and any other non-thermally sensitive reagents in the chosen anhydrous solvent.

  • Aliquotting: Dispense equal volumes of the master stock solution into each reaction vial.

  • Second Reagent Addition: Add the second reactant (e.g., the carbonyl compound) to each vial. If it is a liquid, add it via syringe. If solid, add it as a solution or a pre-weighed solid.

  • Sealing and Inerting: Seal each vial with a screw cap. If the reaction is air or moisture-sensitive, purge each vial with an inert gas (e.g., Argon or Nitrogen).

  • Temperature Setup: Place the vials into a parallel synthesis block pre-heated to different target temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C, 90°C).

  • Reaction Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction vial for analysis by TLC or UPLC-MS. Spot against the starting materials to gauge conversion.

  • Analysis: After a set period (e.g., 24 hours), or once a reaction appears complete, quench all reactions. Analyze the crude mixture from each temperature point by NMR or LC-MS to determine the conversion and the ratio of product to side products.

Table 1: Example Temperature Conditions from Literature
Starting MaterialsCarbonyl SourceCatalystSolventTemperature (°C)Yield (%)Reference
Ethylenediamine CarbamateInternal (from CO2)CeO22-Propanol14083[3][4]
trans-(R,R)-DiaminocyclohexaneCarbonyldiimidazole (CDI)NoneDichloromethane4098[6][8]
EthylenediamineCO2 (2.5 MPa)SBA-15/IL(3)None160~85[12]
Aliphatic 1,2-diaminesCO2 (5 atm)CeO2Isopropanol160-[10]
α-Ketoamides & Cyclic AminesInternalBenzoic AcidDichloroethane80Good-Excellent[5]

Visual Guides & Workflows

General Reaction Mechanism

The formation often proceeds through the condensation of a 1,2-diamine with a carbonyl source, followed by an intramolecular cyclization and dehydration step, which is frequently the most temperature-sensitive part of the sequence.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine 1,2-Diamine Hemiaminal Hemiaminal / Carbamate Intermediate Diamine->Hemiaminal + Carbonyl Carbonyl Carbonyl Source (e.g., Aldehyde, CO2, CDI) Carbonyl->Hemiaminal Imine Imine / Isocyanate Intermediate Hemiaminal->Imine - H2O (or LG) [Temp Dependent] Product Imidazolidinone Imine->Product Intramolecular Cyclization

Caption: Generalized pathway for imidazolidinone formation.

Troubleshooting Workflow for Low Yield

Use this flowchart to diagnose and solve issues related to low product yield.

G Start Start: Low Product Yield Analyze Analyze Crude Reaction (TLC, NMR, LC-MS) Start->Analyze Decision1 High % of Starting Material? Analyze->Decision1 Decision2 Complex Mixture of Byproducts? Decision1->Decision2  No Cause_LowTemp Potential Cause: Temp Too Low / Insufficient Time Decision1->Cause_LowTemp  Yes Cause_HighTemp Potential Cause: Temp Too High / Decomposition Decision2->Cause_HighTemp  Yes Cause_Other Potential Cause: Reagent Quality, Stoichiometry, or Atmosphere Issue Decision2->Cause_Other  No Solution_IncreaseTemp Solution: 1. Increase Temp Incrementally 2. Increase Reaction Time 3. Add Catalyst Cause_LowTemp->Solution_IncreaseTemp Solution_DecreaseTemp Solution: 1. Decrease Temperature 2. Screen Solvents 3. Consider Microwave Cause_HighTemp->Solution_DecreaseTemp Solution_Other Solution: Verify Reagent Purity & Molarity. Check Stoichiometry & Inertness. Cause_Other->Solution_Other

Caption: Decision tree for troubleshooting low yield.

References

  • Fujita, S., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega. Available at: [Link]

  • Valencia, I., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molbank. Available at: [Link]

  • Zhang, L., et al. Effect of temperature on yield of synthesis of 2-imidazolidinone. ResearchGate. Available at: [Link]

  • D'Elia, V., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Available at: [Link]

  • Austin, J.F. (2005). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce. CaltechTHESIS. Available at: [Link]

  • Fujita, S., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega. Available at: [Link]

  • Mailyan, A., et al. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters. Available at: [Link]

  • Schmidt, O. & Blackmond, D.G. (2014). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Zenodo. Available at: [Link]

  • Mettler Toledo. New Experimental Techniques for Organic Synthesis. Mettler Toledo. Available at: [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Vasilev, I.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]

  • Mettler Toledo. (Date N/A). New Experimental Techniques for Organic Synthesis. Mettler Toledo. Available at: [Link]

  • Valencia, I., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

  • Brahmachari, G. (2015). Room Temperature Organic Synthesis. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2018). Table 2: Screening of temperature and residence time. ResearchGate. Available at: [Link]

  • CN102030711A - Synthesis method of 2-imidazolidinone. Google Patents.

Sources

Troubleshooting

Technical Support Center: Cyclization Protocols for 1-(3-Methoxybenzyl)imidazolidin-2-one

Executive Summary & Chemical Context This guide addresses the synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one , a critical pharmacophore often used as a building block for phosphodiesterase inhibitors and other bioact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of 1-(3-Methoxybenzyl)imidazolidin-2-one , a critical pharmacophore often used as a building block for phosphodiesterase inhibitors and other bioactive agents.

The core challenge in synthesizing this molecule lies in the intramolecular cyclization of the precursor, N-(3-methoxybenzyl)ethane-1,2-diamine. Researchers frequently encounter "stalled" reactions where the linear urea intermediate forms but fails to close the ring, or where oligomerization competes with cyclization.

This document details two primary synthetic routes—Thermal Urea Fusion and CDI-Mediated Cyclization —and provides a diagnostic framework for resolving failures in each.

Diagnostic Workflow: Identifying the Failure Mode

Before altering conditions, you must characterize the crude reaction mixture. Use this table to correlate analytical data with specific failure modes.

Observation (LCMS/NMR)Probable IdentityRoot Cause
Mass [M+1] = 223 Linear Urea Intermediate Incomplete Cyclization. The primary amine reacted with the carbonyl source, but the secondary (benzylic) amine failed to close the ring. Common in low-temp Urea melts.
Mass [M+1] = 207 Target Product Success. (Note: Ensure purity; linear isomers can sometimes co-elute).
Mass [M+1] = 380+ Oligomers/Dimers Concentration Issue. Intermolecular reaction occurred instead of intramolecular cyclization. Dilution required (for solution methods).
Mass [M+1] = 181 Starting Diamine Reagent Failure. Carbonyl source (CDI/Urea) hydrolyzed or decomposed before reacting.
NMR: δ 3.80 (s, 3H) Methoxy Intact Good. If this signal disappears or shifts significantly upfield, demethylation occurred (excessive heat/acid).

Route A: Thermal Urea Fusion (The Industrial Standard)

The Chemistry: This method relies on the condensation of the diamine with urea.[1] It is atom-economical but thermodynamically demanding.

  • Reaction: Diamine + Urea

    
     Linear Urea + NH
    
    
    
    
    
    Cyclic Product + NH
    
    
  • Key Driver: Removal of Ammonia.[2]

Troubleshooting Guide: Urea Route

Q: I am isolating the linear urea (Mass 223) instead of the cyclic product. Why? A: The ring-closure step involves the attack of the secondary (benzylic) amine onto the carbonyl. This is sterically slower than the initial primary amine attack.

  • Solution: You are likely not reaching the activation energy for the second step. Increase the reaction temperature to 140–150 °C .

  • Critical Factor: Ensure efficient ammonia removal. If the reaction vessel is closed, the ammonia pressure shifts the equilibrium back to the linear form. Use a nitrogen sweep or weak vacuum.

Q: The reaction mixture solidifies and stops stirring before completion. A: This is a "melt" failure. The linear intermediate often has a higher melting point than the starting materials.

  • Solution: Add a high-boiling polar solvent like Ethylene Glycol or NMP (approx. 0.5 M concentration). This maintains homogeneity and facilitates heat transfer.

Q: My product is dark/tarry. Is the methoxy group decomposing? A: The 3-methoxy group is thermally stable up to ~200 °C in neutral conditions, but it is sensitive to oxidation at these temperatures.

  • Solution: Strictly degas the reaction with Nitrogen/Argon before heating. Trace oxygen at 150 °C causes radical polymerization of the benzylic position.

Validated Protocol: Urea Melt
  • Mix N-(3-methoxybenzyl)ethane-1,2-diamine (1.0 eq) and Urea (1.2 eq).

  • Heat to 130 °C until melt is clear.

  • Ramp to 150–160 °C over 1 hour with a continuous Nitrogen Sweep (essential for NH

    
     removal).
    
  • Hold for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dissolve melt in water/DCM. The product partitions into DCM; unreacted urea stays in water.

Route B: CDI-Mediated Cyclization (The Mild Alternative)

The Chemistry: 1,1'-Carbonyldiimidazole (CDI) activates the amines under mild conditions. This is preferred for small-scale (<10g) or purity-critical batches.

Troubleshooting Guide: CDI Route

Q: I see starting material remaining even after adding excess CDI. A: CDI is extremely moisture-sensitive. It hydrolyzes to imidazole and CO


 upon contact with wet solvent.
  • Solution: Use anhydrous THF or DCM . Dry your diamine starting material (azeotrope with toluene if necessary) before reaction.

Q: I am seeing a "Dimer" impurity (Mass ~387). A: This is intermolecular coupling. One CDI molecule bridged two diamine molecules because the concentration was too high.

  • Solution: Perform the reaction under High Dilution conditions (0.05 M to 0.1 M). Add the CDI slowly to the diamine solution, or conversely, add the diamine slowly to the CDI.

Q: The reaction stalls at the intermediate (imidazole-carboxamide). A: The secondary amine is struggling to displace the second imidazole group.

  • Solution: Heat the reaction to reflux (THF, 66 °C) . If still stalled, add a catalytic amount of DMAP (4-Dimethylaminopyridine) to activate the carbonyl further.

Validated Protocol: CDI Method
  • Dissolve N-(3-methoxybenzyl)ethane-1,2-diamine (1.0 eq) in anhydrous THF (0.1 M).

  • Cool to 0 °C.

  • Add CDI (1.1 eq) portion-wise (Gas evolution: CO

    
    ).
    
  • Warm to Room Temp and stir for 2 hours.

  • Check LCMS: If linear intermediate persists, heat to reflux for 2 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl (removes imidazole byproduct) and Brine.

Mechanistic Visualization

The following diagrams illustrate the reaction pathway and the troubleshooting logic.

Figure 1: Reaction Mechanism & Failure Points

G SM Start: N-(3-methoxybenzyl) ethane-1,2-diamine Linear Intermediate: Linear Urea/Carbamate SM->Linear Step 1: Primary Amine Attack (Fast) Reagent Reagent: Urea or CDI Reagent->Linear Side2 Failure B: Hydrolysis (Wet CDI) Reagent->Side2 Moisture Product Target: 1-(3-Methoxybenzyl) imidazolidin-2-one Linear->Product Step 2: Cyclization (Slow, requires Heat or Catalyst) Linear->Product - NH3 (Urea) - Imidazole (CDI) Side1 Failure A: Oligomers (Intermolecular) Linear->Side1 High Conc. Low Temp

Caption: Step 2 (Ring Closure) is the rate-limiting step. Failure here leads to isolation of the linear intermediate.

Figure 2: Troubleshooting Decision Tree

Tree Start Problem: Low Yield / Impurities CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Result1 Mass = 223 (Linear Urea) CheckLCMS->Result1 Result2 Mass = 380+ (Oligomers) CheckLCMS->Result2 Result3 Mass = 181 (Start Mat.) CheckLCMS->Result3 Action1 Urea Method: Increase Temp >150°C Sweep N2 to remove NH3 Result1->Action1 If Urea Melt Action2 CDI Method: Dilute Reaction (0.05M) Add Reagent Slower Result1->Action2 If CDI (Reflux/DMAP) Result2->Action2 Action3 Reagent Failure: Dry Solvents (CDI) Check Urea Quality Result3->Action3

Caption: Diagnostic logic flow based on crude LCMS data.

References

  • General Synthesis of Imidazolidinones via Urea Fusion

    • Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 27, p. 28 (1947). (Classic methodology for ethyleneurea synthesis).
    • Source:

  • CDI-Mediated Cyclization Mechanisms

    • Journal of Organic Chemistry, 2019, 84, 3477–3490.[3] "The Phosphazene Base BEMP Catalyzes an Intramolecular Hydroamidation..." (Discusses mild cyclization strategies).

    • Source:

  • One-Pot Synthesis of Imidazolidin-2-ones

    • Organic Letters, 2006, 8, 2531-2534.[3] (Palladium-catalyzed approaches, providing context for alternative routes).

    • Source:

  • Safety & Handling of CDI

    • Organic Process Research & Development, 2009, 13, 106–113.
    • Source:

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 1-(3-Methoxybenzyl)ethane-1,2-diamine and reagents before handling.

Sources

Optimization

Storage stability and degradation of 1-(3-Methoxybenzyl)imidazolidin-2-one

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-(3-Methoxybenzyl)imidazolidin-2-one. It addresses common questions and challenges related...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-(3-Methoxybenzyl)imidazolidin-2-one. It addresses common questions and challenges related to the storage, stability, and degradation of this compound, offering practical advice and troubleshooting strategies to ensure the integrity of your experimental results.

I. Introduction to the Stability of 1-(3-Methoxybenzyl)imidazolidin-2-one

1-(3-Methoxybenzyl)imidazolidin-2-one is a molecule of interest in various research and development fields. Understanding its stability profile is crucial for obtaining reliable and reproducible data. The chemical structure of this compound features an imidazolidin-2-one ring and a methoxybenzyl group. Both of these moieties can be susceptible to degradation under certain conditions.

The imidazolidin-2-one ring, a cyclic urea, can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[1][2] The methoxybenzyl group, on the other hand, is known to be sensitive to oxidation.[3][4] Therefore, improper handling and storage can lead to the formation of degradation products that may interfere with your experiments. This guide will provide you with the necessary information to mitigate these risks.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential degradation of 1-(3-Methoxybenzyl)imidazolidin-2-one.

Q1: What are the optimal storage conditions for 1-(3-Methoxybenzyl)imidazolidin-2-one?

A1: To ensure the long-term stability of 1-(3-Methoxybenzyl)imidazolidin-2-one, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation, store it at a controlled cool temperature.

Storage ConditionRecommendationRationale
Temperature 2-8 °C (refrigerated)Minimizes the rate of potential hydrolytic and oxidative degradation.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Reduces the risk of oxidative degradation of the methoxybenzyl group.
Light In an amber or opaque containerProtects the compound from potential photodegradation.
Moisture In a desiccated environment or with a desiccantPrevents hydrolysis of the imidazolidin-2-one ring.[1]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure, two primary degradation pathways are hypothesized: hydrolysis of the imidazolidin-2-one ring and oxidation of the methoxybenzyl group.

  • Hydrolytic Degradation: The amide bonds within the imidazolidin-2-one ring are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This would result in the opening of the five-membered ring to form a diamine derivative.[2][5]

  • Oxidative Degradation: The methoxybenzyl group can be oxidized, potentially at the benzylic carbon. This could lead to the formation of 3-methoxybenzaldehyde and other related oxidation products.[3][6]

Q3: What are the likely degradation products I might observe?

A3: The primary degradation products you might encounter are:

  • N-(2-aminoethyl)-N'-(3-methoxybenzyl)urea: The product of hydrolytic ring-opening.

  • 3-Methoxybenzaldehyde: A potential product of oxidative cleavage of the benzyl group.

  • 1-(3-Methoxybenzyl)imidazolidin-2,4-dione: A potential product of oxidation at the C5 position of the imidazolidinone ring.[2]

Q4: How can I detect degradation in my sample?

A4: The most effective way to monitor the purity and detect degradation of 1-(3-Methoxybenzyl)imidazolidin-2-one is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate the parent compound from its degradation products, allowing for their detection and quantification. Periodically running a purity check on your stored material is a good practice.

Q5: Is the compound sensitive to pH?

A5: Yes, due to the presence of the imidazolidin-2-one ring, the compound is expected to be sensitive to both acidic and basic conditions, which can catalyze hydrolysis.[2] It is advisable to maintain solutions of this compound at a neutral pH whenever possible and to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the use of 1-(3-Methoxybenzyl)imidazolidin-2-one.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased purity of the solid compound over time. 1. Improper storage (exposure to moisture, air, or light).2. Elevated storage temperature.1. Review your storage conditions against the recommendations in the FAQ section.2. Store the compound in a desiccator at 2-8 °C, under an inert atmosphere, and protected from light.3. Perform a purity analysis (e.g., by HPLC) to identify potential degradation products.
Appearance of new peaks in HPLC chromatogram of a solution. 1. Hydrolysis in an aqueous or protic solvent.2. Oxidation in the presence of dissolved oxygen.3. Interaction with acidic or basic components in the solution.1. Prepare fresh solutions for your experiments.2. If possible, use aprotic solvents or buffer your aqueous solutions to a neutral pH.3. Degas your solvents to remove dissolved oxygen.4. Analyze the new peaks by LC-MS to identify the degradation products.
Inconsistent experimental results. 1. Use of a partially degraded sample.2. Inconsistent sample handling procedures.1. Always use a fresh, high-purity batch of the compound for critical experiments.2. Establish and follow a standardized protocol for sample preparation and handling.3. Routinely check the purity of your working stock.
Color change of the solid material (e.g., yellowing). 1. Oxidative degradation.1. This can be an indicator of degradation. The purity of the material should be checked by an appropriate analytical method before use.2. Store future batches under an inert atmosphere to prevent oxidation.

IV. Experimental Protocols

This section provides a detailed protocol for a stability-indicating HPLC method suitable for assessing the purity of 1-(3-Methoxybenzyl)imidazolidin-2-one and detecting its potential degradation products.

Protocol 1: Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate 1-(3-Methoxybenzyl)imidazolidin-2-one from its potential degradation products.

Materials:

  • 1-(3-Methoxybenzyl)imidazolidin-2-one reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of 1-(3-Methoxybenzyl)imidazolidin-2-one in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 274 nm (based on the UV absorbance of the methoxybenzyl group)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard solution and record the chromatogram.

    • For stability testing, inject solutions of the stressed samples (e.g., after exposure to acid, base, peroxide, heat, and light) and compare the chromatograms to the reference standard.

Expected Outcome: This method should provide good separation between the parent peak of 1-(3-Methoxybenzyl)imidazolidin-2-one and more polar degradation products (from hydrolysis) or less polar products (from certain oxidative reactions).

V. Visualizations

Hypothesized Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_hydrolysis 1-(3-Methoxybenzyl)imidazolidin-2-one hydrolysis_product N-(2-aminoethyl)-N'-(3-methoxybenzyl)urea parent_hydrolysis->hydrolysis_product H+ or OH- H2O parent_oxidation 1-(3-Methoxybenzyl)imidazolidin-2-one oxidation_product1 3-Methoxybenzaldehyde parent_oxidation->oxidation_product1 [O] oxidation_product2 Imidazolidin-2-one parent_oxidation->oxidation_product2 [O]

Caption: Hypothesized degradation pathways of 1-(3-Methoxybenzyl)imidazolidin-2-one.

Experimental Workflow for Stability Assessment

G start Obtain High-Purity Sample of 1-(3-Methoxybenzyl)imidazolidin-2-one stress_conditions Subject Sample to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress_conditions hplc_analysis Analyze Stressed Samples and Control using Stability-Indicating HPLC Method stress_conditions->hplc_analysis data_analysis Compare Chromatograms: - Identify Degradation Peaks - Calculate Purity - Determine Mass Balance hplc_analysis->data_analysis pathway_elucidation Characterize Degradation Products (e.g., using LC-MS) data_analysis->pathway_elucidation conclusion Establish Stability Profile and Recommend Storage Conditions pathway_elucidation->conclusion

Caption: Workflow for conducting forced degradation studies.

VI. References

  • International Conference on Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • PubChem. (n.d.). 2-Imidazolidinone. National Center for Biotechnology Information. [Link]

  • Yonemitsu, O. (1985). Methoxybenzyl (MPM) Protecting Group Removable by DDQ Oxidation. Journal of Synthetic Organic Chemistry, Japan, 43(7), 691-702. [Link]

  • Hamada, S., Sugimoto, K., Elboray, E. E., Kawabata, T., & Furuta, T. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Letters, 22(14), 5486–5490. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Szabó, K. J. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(50), 17882–17885. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 19(11), 17897–17913. [Link]

  • Wikipedia. (n.d.). Imidazolidine. [Link]

  • Kletskii, M. E., Morkovnik, A. S., & Divaeva, L. N. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4443. [Link]

  • Koenigs, C. M., & Magnus, P. (2018). N‐CF3 Imidazolidin‐2‐one Derivatives via Photocatalytic and Silver‐Catalyzed Cyclizations. Angewandte Chemie International Edition, 57(40), 13175-13179. [Link]

  • Tona, V., Gualandi, A., & Cozzi, P. G. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2874–2883. [Link]

Sources

Troubleshooting

Minimizing side reactions during 3-methoxybenzyl substitution

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions During 3-Methoxybenzyl Substitution Executive Summary The 3-methoxybenzy...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions During 3-Methoxybenzyl Substitution

Executive Summary

The 3-methoxybenzyl group (3-MBA) is a critical structural motif and protecting group, distinct from its para-isomer (PMB). While PMB is acid-labile due to direct resonance stabilization of the benzylic cation, the 3-methoxy substituent exerts an inductive electron-withdrawing effect (-I) without the compensatory direct resonance donation to the benzylic center. This makes 3-MBA significantly more stable to acidic and oxidative conditions, often leading to "failure to deprotect" errors or unexpected stability during substitution reactions.

This guide addresses the three primary failure modes in 3-methoxybenzylation: N-polyalkylation , O- vs. C-alkylation competition , and Hydrolysis/Solvolysis .

Module 1: N-Alkylation of Amines

Challenge: Direct alkylation of primary amines with 3-methoxybenzyl halides frequently results in over-alkylation (formation of tertiary amines and quaternary salts) because the secondary amine product is often more nucleophilic than the starting primary amine.

Troubleshooting & Optimization
VariableRecommendationScientific Rationale
Methodology Reductive Amination (Preferred)Avoids

competition entirely. Forms a discrete imine intermediate that is selectively reduced.[1][2]
Reagent 3-Methoxybenzaldehyde + NaBH(OAc)₃Sodium triacetoxyborohydride is mild and selective for imines, leaving aldehydes unreduced (minimizing alcohol byproduct).
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation. Avoid protic solvents (MeOH) if using NaBH(OAc)₃ to prevent rapid solvolysis of the hydride.
Stoichiometry 1.05 eq Aldehyde : 1.0 eq AmineSlight excess ensures complete consumption of the amine.
Self-Validating Protocol: Stepwise Reductive Amination

Use this protocol to guarantee mono-alkylation.

  • Imine Formation (Check Point 1):

    • Mix 1.0 eq Primary Amine + 1.05 eq 3-Methoxybenzaldehyde in DCE (0.2 M).

    • Add 1.5 eq MgSO₄ (drying agent) to push equilibrium. Stir 2 hrs.

    • Validation: Take crude

      
       NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm). Do not proceed until aldehyde is <5%. 
      
  • Reduction:

    • Cool to 0°C. Add 1.5 eq NaBH(OAc)₃ in one portion.

    • Warm to RT and stir 4–12 hrs.

  • Quench:

    • Quench with saturated NaHCO₃.[3] Extract with DCM.

Pathway Analysis (DOT Diagram)

G Start Primary Amine (R-NH2) Direct Direct Alkylation (w/ Benzyl Halide) Start->Direct + 3-MeO-Bn-Cl Reductive Reductive Amination (w/ Aldehyde) Start->Reductive + 3-MeO-Benzaldehyde SecAmine Secondary Amine (Target) Direct->SecAmine Fast Imine Imine Intermediate (Stable) Reductive->Imine -H2O TertAmine Tertiary Amine (Over-alkylation) SecAmine->TertAmine Faster (Side Rxn) SecAmine->TertAmine Blocked Imine->SecAmine + NaBH(OAc)3 (Selective Reduction)

Caption: Comparative pathways showing how reductive amination blocks the over-alkylation vector inherent to direct alkylation.

Module 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

Challenge: When protecting phenols, side reactions include C-alkylation (Friedel-Crafts type) and Hydrolysis of the benzyl halide reagent. The 3-methoxy group does not stabilize the carbocation as effectively as the 4-methoxy group, making


 pathways slower and 

dominant.
Troubleshooting Guide

Q: I see a new spot on TLC that is not my product, and my halide is disappearing. What is it?

  • Diagnosis: Likely 3-methoxybenzyl alcohol (Hydrolysis product).

  • Cause: Presence of water in the solvent or base (e.g., wet KOH) combined with the moderate electrophilicity of the benzyl halide.

  • Fix: Switch to anhydrous DMF or Acetonitrile . Use K₂CO₃ (dried in an oven) instead of hydroxides.

Q: Reaction is sluggish compared to PMB-Cl (4-methoxybenzyl chloride).

  • Diagnosis: Electronic Effect.[4]

  • Explanation: The 3-methoxy group is inductively withdrawing (-I). Unlike PMB, where the p-methoxy donates electrons to the reaction center via resonance, the 3-methoxy group destabilizes the transition state for carbocation formation (

    
    ).
    
  • Fix: Add TBAI (Tetrabutylammonium iodide) (10 mol%) to generate the more reactive 3-methoxybenzyl iodide in situ (Finkelstein reaction). Heat to 60°C.

Optimized Protocol: O-Benzylation
  • Dissolve Phenol (1.0 eq) in anhydrous DMF (0.5 M).

  • Add K₂CO₃ (2.0 eq).[3] Stir 15 min at RT to form the phenoxide.

  • Add 3-Methoxybenzyl chloride (1.2 eq) and TBAI (0.1 eq).

  • Heat to 60°C.

    • Self-Validation: If the reaction turns dark black/brown rapidly, temperature is too high (polymerization). Maintain <80°C.

Module 3: Deprotection (The "It Won't Cleave" Error)

Critical Note: Researchers often assume 3-methoxybenzyl (3-MPM) behaves like 4-methoxybenzyl (PMB). It does not.

Feature4-Methoxybenzyl (PMB)3-Methoxybenzyl (3-MPM)
Acid Stability Labile (TFA/DCM cleaves easily)Stable (Resistant to dilute TFA)
Oxidative Cleavage (DDQ) Fast (<1 hr)Slow (Requires long reaction times)
Use Case Temporary protectionPermanent group or Orthogonal protection

Scenario: You treated your molecule with DDQ for 1 hour and recovered starting material.

  • Solution: 3-MPM cleavage with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is significantly slower because the radical cation intermediate is less stabilized.

  • Protocol Adjustment: Increase DDQ to 2.0–3.0 equivalents. Run the reaction in DCM:H₂O (18:1) for 12–24 hours . Alternatively, use hydrogenation (

    
    , Pd/C) which cleaves both isomers effectively.
    

FAQs

Q: Can I use 3-methoxybenzyl trichloroacetimidate for acid-sensitive substrates? A: Yes. Under Lewis acid catalysis (TMSOTf), the trichloroacetimidate is an excellent donor. However, because the 3-methoxy group is less stabilizing, you may need slightly higher catalyst loading (5-10 mol%) compared to PMB-imidates.

Q: Why am I seeing stilbene derivatives (dimers)? A: If using strong bases (NaH, KOtBu) with 3-methoxybenzyl halides, you may be triggering elimination or Wurtz-type coupling . The benzylic protons are fairly acidic.

  • Fix: Switch to milder bases like K₂CO₃ or Cs₂CO₃. Avoid NaH unless strictly necessary for nucleophile generation.

References

  • Comparative Stability of Benzyl Protecting Groups

    • Horita, K., Yoshioka, T., et al. "On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups."[5] Tetrahedron, 1986.[5]

    • Note: Establishes the hierarchy of stability where meta-substitution increases stability against oxid
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

    • Note: The definitive guide on using NaBH(OAc)
  • N-Alkylation Optimization

    • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6] Journal of Organic Chemistry, 2002.[6]

    • Note: Discusses the use of Cesium bases to suppress over-alkylation if reductive amin
  • Electronic Effects in Benzylic Substitution

    • BenchChem Technical Review. "A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups."

    • Note: General reference for electronic influence on deprotection protocols.

Sources

Optimization

Column chromatography eluent systems for 1-(3-Methoxybenzyl)imidazolidin-2-one

Technical Support Center: Chromatography Solutions for 1-(3-Methoxybenzyl)imidazolidin-2-one Case ID: PUR-IMID-3MB Status: Open Specialist: Senior Application Scientist, Separation Sciences Technical Overview & Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Solutions for 1-(3-Methoxybenzyl)imidazolidin-2-one

Case ID: PUR-IMID-3MB Status: Open Specialist: Senior Application Scientist, Separation Sciences

Technical Overview & Compound Analysis

Compound: 1-(3-Methoxybenzyl)imidazolidin-2-one Chemotype: Cyclic Urea / N-Substituted Heterocycle Physicochemical Profile:

  • Polarity: Moderate to High. The imidazolidin-2-one core is a strong hydrogen bond acceptor (C=O) and donor (N-H), creating significant interaction with silica stationary phases.

  • Lipophilicity: The 3-methoxybenzyl moiety provides a lipophilic "handle," improving solubility in organic solvents compared to the unsubstituted parent heterocycle, but the urea core dominates the chromatographic behavior.

  • Detection: The 3-methoxybenzyl group acts as a built-in UV chromophore (

    
     nm), making UV detection reliable.
    

The Separation Challenge: The primary difficulty in purifying this compound is the "stickiness" of the urea moiety on silica gel, which often leads to peak tailing or irreversible adsorption if the eluent is not sufficiently polar. Furthermore, separating the product from unreacted 3-methoxybenzylamine (starting material) requires careful pH control or specific solvent selectivity.

Troubleshooting Guide (Q&A)

Q1: My compound is streaking/tailing badly on the TLC plate and column. How do I fix this? Diagnosis: This is a classic symptom of the urea N-H and C=O groups forming strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. Solution:

  • Switch to DCM/MeOH: Abandon Hexane/Ethyl Acetate systems. The high polarity of Methanol (MeOH) competes effectively for the silanol sites, displacing your product.

  • Eluent Modifier: If using DCM/MeOH isn't enough, add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to the eluent. This neutralizes the acidic silanol sites, sharpening the peak shape.

    • Caution: Ensure your product is stable to base (cyclic ureas generally are).

Q2: The product co-elutes with the starting material (3-methoxybenzylamine). Diagnosis: Both the product and the amine impurity are polar and basic/nucleophilic. Solution:

  • Pre-Column Acid Wash: Do not try to separate this solely by chromatography. Perform a liquid-liquid extraction wash with 1M HCl. The amine will protonate and move to the aqueous layer; the neutral urea (imidazolidinone) will remain in the organic layer.

  • Alternative Eluent: If you must separate by column, use DCM:Acetone (4:1) . Acetone often provides different selectivity for amines versus amides/ureas compared to Methanol.

Q3: The compound is insoluble in the mobile phase (e.g., Hexane/EtOAc), causing precipitation at the column head. Diagnosis: Cyclic ureas have high lattice energy and poor solubility in non-polar solvents. Solution:

  • Solid Loading (Dry Loading): Dissolve the crude mixture in a minimal amount of DCM or MeOH, add silica gel (ratio 1:2), and evaporate to dryness. Load this free-flowing powder onto the top of the column. This eliminates solubility issues during the critical initial banding phase.

Recommended Eluent Systems

System ClassCompositionApplicationPros/Cons
Primary (Standard) DCM : MeOH (98:2 to 90:10) General PurificationPros: Excellent solubility; disrupts H-bonding.Cons: MeOH can dissolve silica slightly; expensive.
Secondary (Green) EtOAc : EtOH (95:5 to 80:20) Alternative to chlorinated solventsPros: Lower toxicity; good for polar ureas.Cons: Higher viscosity; higher backpressure.
High Polarity DCM : Acetone (80:20) Separation from aminesPros: Sharp bands; good selectivity.Cons: Acetone absorbs UV (200-300nm); interferes with detection.
Scavenging DCM : MeOH : NH₄OH (90:9:1) Severe tailingPros: Eliminates tailing completely.Cons: Ammonia smell; requires fume hood.

Step-by-Step Protocol: Gradient Elution

Objective: Isolate >98% pure 1-(3-Methoxybenzyl)imidazolidin-2-one from a crude reaction mixture.

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Glass Column (Dimension relative to scale, e.g., 20mm ID for 1g scale)

Procedure:

  • TLC Method Development:

    • Prepare a 5% MeOH in DCM solution.

    • Spot crude.[1] Target Rf should be 0.25 – 0.35 .

    • Note: If Rf > 0.5, the solvent is too strong; reduce MeOH to 2%.

  • Column Packing:

    • Slurry pack using 100% DCM . This ensures the column is tightly packed and air-free.[1]

  • Sample Loading:

    • Use the Solid Load technique (described in Q3) to prevent band broadening.

  • Elution Gradient:

    • Volume 1 (2 CV): 100% DCM (Elutes non-polar impurities/oils).

    • Volume 2 (3 CV): 1% MeOH in DCM.

    • Volume 3 (5 CV): 2% MeOH in DCM (Product likely starts eluting here).

    • Volume 4 (Until completion): 5% MeOH in DCM (Flushes remaining product).

  • Fraction Analysis:

    • Spot fractions on TLC.[1][2][3][4] Visualize using UV (254 nm).[4]

    • Stain Confirmation: Use KMnO₄ or Iodine if UV is ambiguous; the benzylic position oxidizes/stains easily.

Visualizations

Figure 1: Purification Decision Logic

A logical workflow to determine the correct purification path based on crude purity and solubility.

PurificationLogic Start Crude Reaction Mixture CheckTLC Run TLC (5% MeOH/DCM) Start->CheckTLC RfCheck Check Rf Value CheckTLC->RfCheck SolubilityCheck Check Solubility in DCM RfCheck->SolubilityCheck Rf 0.2-0.4 (Good Separation) MethodC Acid/Base Extraction Remove Amine First RfCheck->MethodC Co-elution with Amine MethodA Flash Column Gradient: 0-5% MeOH/DCM SolubilityCheck->MethodA Soluble MethodB Recrystallization (EtOH/Water or EtOAc/Hex) SolubilityCheck->MethodB Poor Solubility / Crystalline MethodC->CheckTLC Re-evaluate Neutral Layer

Caption: Decision tree for selecting the optimal purification strategy based on initial TLC analysis and solubility properties.

Figure 2: Eluent Strength & Interaction Mechanism

Visualizing why MeOH is required to disrupt the Urea-Silica interaction.

Interaction cluster_0 Silica Surface Interactions cluster_1 Mobile Phase Competition Silica Silica (Si-OH) Urea Urea Product (H-Bond Donor/Acceptor) Silica->Urea Strong H-Bonding (Causes Tailing) Elution Clean Separation Urea->Elution Releases into Mobile Phase Methanol Methanol (MeOH) Methanol->Silica Blocks Sites Methanol->Urea Solvates

Caption: Mechanistic view of how polar protic solvents (MeOH) displace the urea product from the silica surface to prevent tailing.

References

  • Organic Chemistry Portal. (2022). Imidazolidinone Synthesis and Purification. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Retrieved from [Link]

  • University of York. (2025). Determining a Solvent System for TLC and Column Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 1-(3-Methoxybenzyl)imidazolidin-2-one

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform Comparison (LC-HRMS vs. LC-QqQ) and Mechanistic Fragmentation Profiling Executive Summary In modern pharmacokinetic profiling...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform Comparison (LC-HRMS vs. LC-QqQ) and Mechanistic Fragmentation Profiling

Executive Summary

In modern pharmacokinetic profiling and structural characterization, selecting the optimal mass spectrometry (MS) platform is critical. 1-(3-Methoxybenzyl)imidazolidin-2-one (Molecular Formula: C₁₁H₁₄N₂O₂, Exact Mass: 206.1055 Da) is a synthetic intermediate and structural analog to various central nervous system (CNS) active pharmacophores, including N-benzyl-type macamides.

This guide objectively compares the performance of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS, e.g., Q-TOF or Orbitrap) against Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QqQ) for the analysis of this compound. By dissecting its specific Collision-Induced Dissociation (CID) fragmentation pattern, we provide actionable, field-proven insights to help analytical scientists choose the right instrument for either structural elucidation or high-throughput quantification.

Chemical Context & Mechanistic Fragmentation

To evaluate instrument performance, we must first understand the intrinsic gas-phase chemistry of 1-(3-Methoxybenzyl)imidazolidin-2-one. Under positive Electrospray Ionization (ESI+), the compound readily forms a protonated precursor ion [M+H]⁺ at m/z 207.1130 .

The Causality of Fragmentation

During CID, the molecule undergoes highly predictable, thermodynamically driven bond cleavages. The dominant fragmentation pathway is the cleavage of the C-N benzylic bond.

  • Why does this happen? The benzylic carbon is highly susceptible to heterolytic cleavage because the resulting carbocation is resonance-stabilized by the aromatic ring and the electron-donating inductive/mesomeric effects of the meta-methoxy group.

  • This yields the 3-methoxybenzyl cation at m/z 121.0648 ([C₈H₉O]⁺). This diagnostic ion is a well-documented hallmark of N-(3-methoxybenzyl)-type compounds, as validated in comprehensive profiling studies of analogous macamide structures .

  • A secondary cleavage involves the retention of the charge on the nitrogen-containing ring, yielding the imidazolidin-2-one cation at m/z 87.0553 ([C₃H₇N₂O]⁺) .

  • Further high-energy dissociation of the m/z 121 ion results in the loss of formaldehyde (CH₂O, 30 Da), generating a tropylium-like ion at m/z 91.0542 ([C₇H₇]⁺).

Fragmentation M Precursor Ion [M+H]+ m/z 207.1130 F1 3-Methoxybenzyl Cation m/z 121.0648 M->F1 Benzylic Cleavage Neutral Loss: 86 Da F2 Imidazolidin-2-one Cation m/z 87.0553 M->F2 Charge Retention on Ring Neutral Loss: 120 Da F3 Tropylium Analog m/z 91.0542 F1->F3 -CH2O Neutral Loss: 30 Da

Caption: Proposed CID fragmentation pathway of protonated 1-(3-Methoxybenzyl)imidazolidin-2-one.

Technology Comparison: LC-HRMS vs. LC-QqQ

When analyzing 1-(3-Methoxybenzyl)imidazolidin-2-one, the choice between HRMS (Q-TOF) and QqQ depends entirely on the experimental objective: Qualitative Confidence vs. Quantitative Sensitivity .

LC-HRMS (Q-TOF / Orbitrap)
  • Performance: Delivers sub-5 ppm mass accuracy.

  • Advantage: Crucial for distinguishing the 3-methoxybenzyl cation (m/z 121.0648) from isobaric interferences in complex biological matrices (e.g., endogenous metabolites with nominal mass 121 but different elemental compositions).

  • Best For: Metabolite identification, degradation product profiling, and untargeted screening.

LC-QqQ (Triple Quadrupole)
  • Performance: Operates at unit mass resolution but excels in Multiple Reaction Monitoring (MRM) mode.

  • Advantage: By locking Q1 to m/z 207.1 and Q3 to m/z 121.1, the QqQ acts as an ion filter, eliminating background noise and providing unparalleled signal-to-noise (S/N) ratios.

  • Best For: High-throughput pharmacokinetic (PK) quantification and trace-level detection.

Quantitative Data Comparison
MetricLC-HRMS (Q-TOF)LC-QqQ (Triple Quadrupole)
Mass Accuracy < 2 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)
Primary Scan Mode Full Scan / Auto MS/MSMRM (Multiple Reaction Monitoring)
Precursor Ion m/z 207.1130m/z 207.1
Diagnostic Product Ions m/z 121.0648, 87.0553m/z 121.1, 87.1
Limit of Quantitation (LOQ) ~ 1 - 5 ng/mL~ 10 - 50 pg/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude
Matrix Effect Tolerance Moderate (relies on high resolution)High (relies on specific MRM transitions)

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the analysis of 1-(3-Methoxybenzyl)imidazolidin-2-one. The inclusion of a matrix blank and a post-column infusion step ensures that ion suppression is actively monitored.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of 1-(3-Methoxybenzyl)imidazolidin-2-one in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Validation Step: Prepare a matrix-matched blank (e.g., blank plasma precipitated with acetonitrile) to evaluate background interferences at m/z 207.

Phase 2: UHPLC Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (CID Optimization)

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Gas temperature: 300°C.

  • Precursor Isolation: Isolate m/z 207.1 in Q1.

  • Collision Energy (CE) Ramp: Perform an automated CE ramp from 10 eV to 40 eV in the collision cell (using Argon or Nitrogen gas).

    • Observation: At 15 eV, the m/z 121 peak will dominate. At >30 eV, the m/z 91 peak will begin to emerge as the m/z 121 ion undergoes secondary fragmentation.

Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q1 Isolation (m/z 207) S3->S4 S5 CID Fragmentation S4->S5 S6 Mass Analysis S5->S6

Caption: Standardized LC-MS/MS experimental workflow for targeted compound analysis.

Conclusion & Platform Recommendation

The fragmentation of 1-(3-Methoxybenzyl)imidazolidin-2-one is heavily dictated by the stability of the 3-methoxybenzyl cation.

  • Choose LC-HRMS (Q-TOF/Orbitrap) if you are synthesizing this compound, mapping its degradation pathways, or analyzing it in a completely unknown matrix where exact mass (sub-5 ppm) is required to rule out false positives.

  • Choose LC-QqQ if the structure is already confirmed and your goal is high-throughput, highly sensitive quantification (e.g., PK studies). The MRM transition of 207.1 → 121.1 offers a highly specific and sensitive channel for trace-level detection.

By understanding the intrinsic chemical causality behind the gas-phase fragmentation, analytical scientists can rationally design MRM transitions and interpret complex high-resolution spectra with absolute confidence.

References

  • Title: Comprehensive Profiling of Macamides and Fatty Acid Derivatives in Maca with Different Postharvest Drying Processes Using UPLC-QTOF-MS Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: 1-(3-Methoxybenzyl)imidazolidin-2-one (Compound Summary) Source: PubChem Database (National Institutes of Health) URL: [Link]

Comparative

Comparative IR Spectral Analysis: Differentiating 1-(3-Methoxybenzyl)imidazolidin-2-one Using ATR-FTIR vs. Transmission Modalities

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter discrepancies in spectral library matching when transitioning between legacy transmission data and modern analytical workflows....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter discrepancies in spectral library matching when transitioning between legacy transmission data and modern analytical workflows. For complex intermediates like 1-(3-Methoxybenzyl)imidazolidin-2-one —a crucial cyclic urea pharmacophore—selecting the correct Fourier Transform Infrared (FTIR) spectroscopy modality is not merely a matter of convenience; it is a matter of optical physics and structural integrity.

This guide objectively compares the performance, mechanistic causality, and data output of Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) Pellet Transmission for the structural verification of this specific compound.

Physicochemical Profile of the Analyte

1-(3-Methoxybenzyl)imidazolidin-2-one (Molecular Formula: C₁₁H₁₄N₂O₂) consists of a 5-membered cyclic urea (imidazolidin-2-one) ring linked via a methylene bridge to a meta-substituted methoxybenzene ring[1].

To accurately characterize this molecule, an analytical method must resolve three critical functional domains:

  • The Secondary Amide/Urea N-H: Highly sensitive to hydrogen bonding and moisture interference.

  • The Cyclic Urea C=O: The primary diagnostic identifier.

  • The Methoxy (C-O-C) and Meta-Substituted Aromatic Ring: Located in the fingerprint region, these peaks are highly susceptible to optical distortions depending on the chosen IR modality.

Mechanistic Causality: ATR vs. Transmission Optics

Understanding why a spectrum looks the way it does is critical for avoiding false negatives in Quality Control (QC).

The ATR Penetration Depth Phenomenon

ATR-FTIR relies on an evanescent wave that penetrates the solid sample pressed against a high-refractive-index crystal (e.g., diamond). The penetration depth (


) is mathematically proportional to the wavelength of the infrared light[2].
Consequently, the IR beam penetrates deeper into the 1-(3-Methoxybenzyl)imidazolidin-2-one sample at lower wavenumbers (e.g., the 1040 cm⁻¹ methoxy stretch) than at higher wavenumbers (e.g., the 3200 cm⁻¹ N-H stretch). This causes peaks in the fingerprint region to appear artificially amplified compared to true transmission spectra[2].
The KBr Hygroscopic Interference

The KBr pellet technique is a classic transmission method that adheres strictly to the Beer-Lambert law, providing a "true" spectrum ideal for quantitative work and historical library matching[3]. However, KBr is notoriously hygroscopic[4]. During the mechanical grinding process, KBr rapidly absorbs ambient moisture. The resulting O-H stretching band (~3400 cm⁻¹) can easily mask or distort the critical N-H stretch of the imidazolidin-2-one ring, leading to ambiguous structural confirmation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . If the internal validation criteria fail, the experiment must be halted and recalibrated.

Protocol A: ATR-FTIR (Diamond Crystal)

Best for rapid, moisture-free qualitative verification.

  • Background Calibration: Clean the diamond crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The single-beam energy profile must clearly display the intrinsic diamond phonon absorption bands between 1900–2300 cm⁻¹. A flat line here indicates detector failure.

  • Sample Application: Place ~2 mg of 1-(3-Methoxybenzyl)imidazolidin-2-one powder directly onto the crystal[5].

  • Compression: Apply the pressure anvil to exactly 75 psi to ensure uniform optical contact[5].

  • Acquisition & Correction: Collect the spectrum. Apply an automated "ATR Correction" algorithm to compensate for the wavelength-dependent penetration depth.

    • Self-Validation Check: The strongest peak (C=O stretch at ~1690 cm⁻¹) must yield an absorbance between 0.4 and 1.2 AU. Values >1.2 indicate detector saturation (non-linearity).

Protocol B: KBr Pellet Transmission

Best for quantitative analysis and legacy library matching.

  • Desiccation: Ensure KBr powder has been dried at 105°C for at least 24 hours prior to use to mitigate its hygroscopic nature[4].

  • Trituration: Weigh exactly 1.5 mg of the analyte and 150 mg of dry KBr. Grind vigorously in an agate mortar for 60 seconds.

  • Pressing: Transfer the fine powder to a 13 mm die. Apply 10 tons of pressure using a hydraulic press for 2 minutes under a vacuum to remove trapped air[4].

  • Acquisition: Place the transparent pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The baseline of the processed spectrum must maintain >80% transmittance at 2000 cm⁻¹. A sloping baseline indicates Mie scattering, meaning the sample particle size exceeds the wavelength of the IR light, necessitating re-grinding.

Quantitative Data Comparison

The table below summarizes the expected spectral behavior of 1-(3-Methoxybenzyl)imidazolidin-2-one across both modalities.

Functional GroupDiagnostic Wavenumber (cm⁻¹)ATR-FTIR Relative IntensityKBr Transmission Relative IntensityMechanistic Causality / Notes
N-H Stretch (Cyclic Urea)~3200 – 3300MediumMedium (Often broadened)KBr is hygroscopic; absorbed water (O-H stretch at ~3400 cm⁻¹) can artificially broaden this region. ATR provides a truer N-H profile.
C=O Stretch (Cyclic Urea)~1680 – 1710Very StrongVery StrongPrimary diagnostic peak. Intensity is highly consistent across both modalities.
C=C Stretch (Aromatic)~1580 – 1600MediumMediumConfirms the presence of the benzyl ring.
C-O-C Stretch (Methoxy)~1250 & ~1040Strong (Enhanced)Medium-StrongATR penetration depth (

) increases at lower wavenumbers, artificially amplifying these peaks relative to transmission data[2].
C-H Out-of-Plane Bend ~780 & ~690Strong (Enhanced)MediumDiagnostic for the meta-substitution pattern on the benzyl ring. Highly amplified in uncorrected ATR spectra.

Decision Matrix & Workflow

FTIR_Workflow Sample 1-(3-Methoxybenzyl) imidazolidin-2-one (Solid) ATR ATR-FTIR Modality (Diamond Crystal) Sample->ATR KBr Transmission Modality (KBr Pellet) Sample->KBr ATR_Prep Direct Powder Application (75 psi pressure) ATR->ATR_Prep KBr_Prep Trituration with KBr & Hydraulic Press KBr->KBr_Prep ATR_Pros High Throughput, No Moisture Artifacts ATR_Prep->ATR_Pros KBr_Pros True Beer-Lambert Compliance KBr_Prep->KBr_Pros Data_Processing Spectral Analysis & Peak Verification ATR_Pros->Data_Processing KBr_Pros->Data_Processing

Fig 1: Comparative workflow for FTIR analysis of 1-(3-Methoxybenzyl)imidazolidin-2-one.

Conclusion

For routine structural verification of 1-(3-Methoxybenzyl)imidazolidin-2-one, ATR-FTIR is the superior modality due to its speed and immunity to moisture-induced artifacts in the critical N-H stretching region[5]. However, researchers must apply mathematical ATR corrections to prevent misinterpreting the artificially amplified methoxy and aromatic bending peaks in the fingerprint region. Conversely, if the goal is strict quantitative analysis or matching against legacy pharmacopeia databases, the KBr Pellet method remains the gold standard, provided the self-validating baseline checks for moisture and scattering are strictly enforced[3].

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Solution.
  • Quantitative Analysis of Powdered Solids with FTIR-ATR - JASCO Inc.
  • 1-(3-Methoxybenzyl)imidazolidin-2-one | C11H14N2O2 | CID - PubChem.
  • What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why? - ResearchGate.
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM.

Sources

Validation

HPLC retention time standards for 1-(3-Methoxybenzyl)imidazolidin-2-one

As a Senior Application Scientist, I understand the critical need for reliable and reproducible analytical methods in research and drug development. This guide provides a comprehensive comparison of High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand the critical need for reliable and reproducible analytical methods in research and drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) retention time standards for 1-(3-Methoxybenzyl)imidazolidin-2-one. Our focus is on establishing a robust, self-validating HPLC protocol and objectively comparing its performance against potential alternatives, supported by established chromatographic principles and a logical, data-driven approach.

This guide is structured to provide not just a method, but a framework for analytical thinking. We will delve into the scientific reasoning behind the selection of specific columns, mobile phases, and detection parameters, embodying the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

The Central Role of Retention Time in HPLC Analysis

In HPLC, the retention time (t_R) is the time elapsed between sample injection and the appearance of the maximum peak height of a specific analyte. It is a critical parameter for compound identification. However, t_R is not an absolute constant; it is highly sensitive to experimental conditions. Factors such as mobile phase composition, flow rate, column temperature, and even the specific HPLC instrument can cause significant variability.[1][2][3] Therefore, establishing a reliable retention time standard is paramount for consistent and transferable analytical results.

1-(3-Methoxybenzyl)imidazolidin-2-one is a key intermediate in pharmaceutical synthesis.[4] Its purity must be rigorously controlled, making HPLC the analytical method of choice. This guide will establish a primary analytical method for this compound, which will serve as the benchmark for comparison.

  • Chemical Properties of 1-(3-Methoxybenzyl)imidazolidin-2-one:

    • Molecular Formula: C₁₁H₁₄N₂O₂

    • Molecular Weight: 206.24 g/mol

    • Structure: Contains a polar imidazolidin-2-one ring and a more non-polar methoxybenzyl group, making it well-suited for reversed-phase HPLC.

Establishing a Primary HPLC Retention Time Standard: A Step-by-Step Protocol

The foundation of any reliable analytical method is a well-characterized primary standard run on a robust and optimized HPLC method. This section outlines such a protocol for 1-(3-Methoxybenzyl)imidazolidin-2-one.

Materials and Instrumentation
  • Analyte: 1-(3-Methoxybenzyl)imidazolidin-2-one Reference Standard (Purity ≥ 98%)

  • HPLC System: A standard analytical HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is an excellent starting point. This stationary phase provides strong hydrophobic retention for the benzyl portion of the molecule.

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade acetonitrile with 0.1% Formic Acid (v/v).

  • Standard Preparation: Prepare a stock solution of 1-(3-Methoxybenzyl)imidazolidin-2-one in acetonitrile at 1.0 mg/mL. Dilute this stock with a 50:50 water:acetonitrile mixture to a working concentration of 20 µg/mL. Always strive to dissolve the sample in a solvent similar to or weaker than the initial mobile phase to ensure good peak shape.[2]

Optimized HPLC Method: The Gold Standard

This gradient method is designed for robust and reproducible separation of 1-(3-Methoxybenzyl)imidazolidin-2-one and potential impurities.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 80% B over 10 minutes; then hold at 80% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 274 nm

Causality Behind Experimental Choices:

  • C18 Column: The workhorse of reversed-phase chromatography, providing excellent retention for the moderately non-polar analyte.

  • Formic Acid: This additive controls the pH of the mobile phase, ensuring that any ionizable groups on the analyte or the stationary phase are protonated, leading to sharper, more symmetrical peaks.

  • Gradient Elution: Starting at a lower percentage of organic solvent (30% B) ensures the analyte is retained and focused at the head of the column. Gradually increasing the organic content elutes the analyte efficiently and provides good resolution from both earlier and later eluting impurities.

  • Column Temperature Control: Maintaining a constant column temperature (35 °C) is crucial, as temperature fluctuations can cause retention time to drift (approximately 2% per 1°C change).[3] Using a column oven is mandatory for reproducible results.

Comparison with Alternative HPLC Conditions

To provide a comprehensive analysis, we compare the primary method with two common alternatives. This comparison highlights how deliberate changes in methodology can be used to optimize for speed or selectivity.

Alternative Method 1: Isocratic Elution for High Throughput

Isocratic elution uses a constant mobile phase composition. It is simpler and often faster but may sacrifice resolution.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase 55% Acetonitrile / 45% Water + 0.1% Formic Acid
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 274 nm
Alternative Method 2: Phenyl-Hexyl Column for Alternative Selectivity

A Phenyl-Hexyl stationary phase provides a different separation mechanism (π-π interactions) in addition to hydrophobic interactions. This can be invaluable for resolving impurities that co-elute on a C18 column.

ParameterCondition
Column Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 80% B over 10 minutes; then hold at 80% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 274 nm

Experimental Data and Performance Comparison

The following table summarizes the expected performance of 1-(3-Methoxybenzyl)imidazolidin-2-one under the three different HPLC conditions. This data represents typical outcomes and serves as a baseline for comparison.

MethodExpected Retention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Analysis & Justification
Primary Method (C18 Gradient) ~ 7.21.1> 15000Optimal Balance: Provides excellent peak shape and efficiency with sufficient retention for robust impurity separation. The gradient ensures sharp peaks for a wide range of potential by-products.
Alternative 1 (Isocratic) ~ 3.51.3> 7000Speed Optimized: Significantly faster run time, ideal for high-throughput screening of relatively pure samples. The trade-off is lower efficiency and a higher risk of co-elution with impurities.
Alternative 2 (Phenyl-Hexyl) ~ 6.51.1> 16000Selectivity Optimized: Offers a different retention mechanism that can resolve impurities hidden under the main peak in the C18 method. The slightly earlier elution is due to the different nature of the stationary phase.

Visualizing the Experimental and Logical Workflows

Diagrams provide a clear visual representation of complex processes, enhancing understanding and reproducibility.

HPLC_Analysis_Workflow Figure 1: Standard HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Execution cluster_data Data Evaluation s1 Prepare Mobile Phase Solvents s2 Prepare Reference Standard Solution (20 µg/mL) h1 System Priming & Equilibration s2->h1 h2 Inject Standard h1->h2 h3 Data Acquisition (UV @ 274 nm) h2->h3 d1 Integrate Peak h3->d1 d2 Record Retention Time (t_R) d1->d2 d3 Verify System Suitability d2->d3 d4 Establish t_R as Internal Standard d3->d4

Caption: Workflow for establishing a retention time standard.

Method_Comparison_Logic Figure 2: Logic for Method Selection start Analytical Goal goal1 Routine QC / Purity Check start->goal1 goal2 High-Throughput Screening start->goal2 goal3 Impurity Profiling / Co-elution Issues start->goal3 method_primary Primary Method (C18 Gradient) goal1->method_primary Best Balance method_iso Alternative 1 (Isocratic) goal2->method_iso Fastest method_phenyl Alternative 2 (Phenyl-Hexyl) goal3->method_phenyl Alternative Selectivity

Caption: Decision logic for selecting the appropriate HPLC method.

Trustworthiness Through Self-Validating Systems

An analytical method is only trustworthy if it is reproducible. The protocols described here are designed as self-validating systems through the implementation of System Suitability Testing (SST) . Before any sample analysis, a series of injections of the reference standard should be performed to verify that the system is operating within acceptable limits.

Key SST Parameters:

  • Retention Time Repeatability: The relative standard deviation (RSD) of t_R over 5-6 replicate injections should be < 1%.

  • Peak Area Repeatability: RSD of the peak area should be < 2%.

  • Peak Asymmetry (Tailing Factor): Should typically be between 0.9 and 1.5.

  • Theoretical Plates (N): Must exceed a minimum threshold (e.g., > 5000) to ensure separation efficiency.

By defining and adhering to these SST criteria, the analyst gains confidence that any observed shift in retention time is due to a genuine issue (e.g., sample matrix effect, column degradation) rather than system variability.

Conclusion and Recommendations

This guide has detailed a robust, scientifically-grounded primary HPLC method for establishing a retention time standard for 1-(3-Methoxybenzyl)imidazolidin-2-one.

  • The Primary Gradient Method on a C18 column is recommended for most applications, including quality control and stability studies, as it offers the best balance of resolution, sensitivity, and run time.

  • The Isocratic Method serves as a high-throughput alternative for screening large numbers of samples where baseline resolution of all impurities is not the primary objective.

  • The Phenyl-Hexyl Column Method is a powerful tool for method development and troubleshooting, providing an orthogonal selectivity that can resolve impurities that are problematic on a standard C18 phase.

The selection of an appropriate HPLC method is a critical decision in the analytical lifecycle. By understanding the causal relationships between method parameters and chromatographic outcomes, researchers and drug development professionals can build and implement analytical systems that are not only accurate but also inherently trustworthy and reliable.

References

  • retentionprediction.org. (n.d.). How It Works - accurate HPLC and GC retention prediction.
  • Sigma-Aldrich. (n.d.). 1-[(3-methoxyphenyl)methyl]imidazolidin-2-one.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • Nishida, K., et al. (2011). HPLC Retention time prediction for metabolome analysis.
  • ResearchGate. (n.d.). Retention times obtained in the HPLC analysis of the standard mixture....
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • Sigma-Aldrich. (n.d.). B8279-100MG.
  • DrugMAP. (n.d.). Details of the Drug | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone.
  • Google Patents. (n.d.). WO2010149755A1 - 1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of cyp 17.
  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90.
  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4).
  • HETEROCYCLES. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1).
  • Chemical Register. (n.d.). 2-IMIDAZOLIDINONE.
  • Santa Cruz Biotechnology. (n.d.). Analytical Standards.
  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.
  • FUJIFILM Wako Chemicals. (n.d.). Analytical Standards for Pesticides and Veterinary Drugs.
  • Environmental Protection Agency (EPA). (n.d.). 1,3-Bis(methoxymethyl)imidazolidin-2-one - Publications - Abstract Sifter.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Comparative

Introduction: The Imidazolidin-2-one Scaffold - A Cornerstone in Medicinal Chemistry

An In-Depth Comparative Guide to 1-(3-Methoxybenzyl)imidazolidin-2-one and its Analogs for Drug Discovery Professionals The imidazolidin-2-one core is a privileged five-membered cyclic urea structure that serves as a fun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 1-(3-Methoxybenzyl)imidazolidin-2-one and its Analogs for Drug Discovery Professionals

The imidazolidin-2-one core is a privileged five-membered cyclic urea structure that serves as a fundamental building block in modern drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of bioactive compounds, including several FDA-approved drugs.[1] The structural rigidity of the ring, combined with the potential for diverse substitutions at the N1 and N3 positions, allows for precise tuning of a molecule's physicochemical properties and pharmacological profile.

This guide provides a comprehensive comparison of 1-(3-Methoxybenzyl)imidazolidin-2-one with other benzyl-substituted imidazolidinone analogs. We will delve into the nuanced effects of substitutions on the benzyl ring and the core heterocycle, examining how these modifications influence biological activity. The analysis is grounded in experimental data from peer-reviewed literature, focusing on structure-activity relationships (SAR) across different therapeutic areas, including oncology and infectious diseases.

Spotlight on 1-(3-Methoxybenzyl)imidazolidin-2-one: Synthesis and Biological Potential

1-(3-Methoxybenzyl)imidazolidin-2-one represents a key analog within the benzyl imidazolidinone class. The methoxy group at the meta-position of the benzyl ring is a critical feature, influencing the molecule's polarity, hydrogen-bonding capacity, and overall conformation, which in turn dictates its interaction with biological targets.

While direct, extensive studies on 1-(3-Methoxybenzyl)imidazolidin-2-one itself are not widely published, its structural motifs are present in compounds exhibiting significant biological effects. For instance, derivatives with a methoxyphenyl group have been synthesized and evaluated for antimicrobial and anticancer activities.[3][4] The presence of the methoxy group is often associated with enhanced cell permeability and can play a crucial role in binding to enzymatic active sites.

A plausible synthetic route, based on established methods for similar structures, is illustrated below.[1]

G cluster_start Starting Materials A 3-Methoxybenzylamine C Intermediate Urea Formation A->C Reaction B 2-Chloroethyl isocyanate B->C D Intramolecular Cyclization (Base-catalyzed) C->D Heating with base (e.g., NaH, K2CO3) E 1-(3-Methoxybenzyl)imidazolidin-2-one (Final Product) D->E

Caption: Proposed synthetic pathway for 1-(3-Methoxybenzyl)imidazolidin-2-one.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of benzyl imidazolidinones is highly dependent on the nature and position of substituents on both the benzyl ring and the imidazolidinone scaffold.[5][6] Understanding these SARs is crucial for designing next-generation compounds with improved potency and selectivity.

Anticancer Activity: A Tale of Substitutions

The imidazolidinone scaffold is a component of numerous compounds evaluated for anticancer properties.[4][5][7] Studies consistently show that substitutions on the benzyl ring dramatically impact cytotoxicity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The placement of groups like chloro (electron-withdrawing) versus methoxy (electron-donating) can alter the electronic distribution of the molecule, affecting its ability to bind to target proteins. For example, in a study of novel imidazolidinone analogues, compounds with dimethoxy substitutions on the phenyl ring showed potent cytotoxic activity, suggesting that electron-donating groups can be favorable.[8]

  • Positional Isomerism: The position of the substituent (ortho, meta, para) is critical. The meta-position of the methoxy group in our lead compound, for instance, may offer an optimal geometry for fitting into a specific enzyme's active site compared to ortho or para-substituted analogs.

  • Mechanism of Action: The anticancer effects of imidazolidinones are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[7][9] Some derivatives function as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell death.[9]

The following table summarizes the cytotoxic activity of various substituted imidazolidinone derivatives against common cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural Feature(s)Reference
Compound 9r (a 4-imidazolidinone derivative)HCT116 (Colon)~5-10 (estimated)Complex structure with multiple rings[7]
Compound 7 (a 2-thioxoimidazolidin-4-one)HepG-2 (Liver)82.36 (µg/ml)5-bromo-2-hydroxy phenyl at C-5[4]
Arylsulfonylimidazolidinone (Carbamate analog)HCT116, A549> DoxorubicinPhenylsulfone at N1, carbamate on phenyl ring[5]
Indolo-pyrazole-thiazolidinone 6c SK-MEL-28 (Melanoma)3.46Fused indole-pyrazole and thiazolidinone rings[9]
Antimicrobial Activity: The Impact of Lipophilicity and Electronics

Several studies have explored imidazolidinone derivatives for their antibacterial and antifungal properties.[3][10][11]

  • Lipophilicity: The addition of lipophilic groups, such as longer alkyl chains or halogens on the benzyl ring, can enhance membrane permeability, a critical factor for antimicrobial efficacy.

  • Thione Substitution: Replacing the oxygen at the C2 position with sulfur to create an imidazolidine-2-thione often enhances antimicrobial and anti-HIV activities.[12] For example, 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one showed notable antimicrobial activity.[3] This suggests that exploring the thione analog of our lead compound could be a fruitful avenue.

Enzyme Inhibition: The Case of Phosphodiesterase 4 (PDE4)

One of the most well-known applications of the imidazolidinone scaffold is in the development of phosphodiesterase (PDE) inhibitors. The drug Ro 20-1724 , a potent and selective inhibitor of cAMP-specific PDE4, is a classic example.[13][14] Its chemical name is 4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone.[14]

Comparing Ro 20-1724 to our lead compound, 1-(3-Methoxybenzyl)imidazolidin-2-one, highlights key SAR insights:

  • Substitution at C4: Ro 20-1724 has the benzyl group at the C4 position of the imidazolidinone ring, whereas our lead has it at the N1 position. This fundamental difference dramatically alters the shape of the molecule and its likely target profile.

  • Benzyl Ring Decoration: Ro 20-1724 possesses a butoxy and a methoxy group on the benzyl ring. This combination is optimized for the PDE4 active site. The single methoxy group on our lead compound would likely result in a different binding affinity and selectivity profile for this enzyme.

This comparison underscores the importance of the substitution point on the imidazolidinone ring itself, in addition to the benzyl ring decorations.

Key Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of benzyl imidazolidinones.

Protocol 1: General Synthesis of 1-Benzyl-Substituted Imidazolidin-2-ones

This protocol describes a common method for synthesizing the title compounds via cyclization of an N-substituted urea derivative.

Rationale: This two-step approach is efficient and utilizes readily available starting materials. The base-catalyzed intramolecular cyclization is a robust and high-yielding reaction for forming the five-membered ring.[1]

Step-by-Step Methodology:

  • Urea Formation: To a solution of the desired substituted benzylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add 2-chloroethyl isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting amine.

  • Concentrate the reaction mixture under reduced pressure. The crude N-(substituted benzyl)-N'-(2-chloroethyl)urea can be purified by column chromatography or used directly in the next step.

  • Cyclization: Dissolve the crude urea intermediate in a polar aprotic solvent like DMF.

  • Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C.

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 1-(substituted benzyl)imidazolidin-2-one, by silica gel column chromatography.

Caption: Workflow for the synthesis of 1-benzyl-imidazolidin-2-ones.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][7]

Rationale: This assay is a widely accepted, robust, and high-throughput method for screening the cytotoxic potential of novel compounds. It provides a quantitative measure (IC50) of the concentration at which a compound inhibits cell growth by 50%.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, A549) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-(3-Methoxybenzyl)imidazolidin-2-one) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The benzyl imidazolidinone scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. Our analysis of 1-(3-Methoxybenzyl)imidazolidin-2-one in the context of its analogs reveals clear structure-activity relationships that can guide future drug design. The position and electronic nature of substituents on the benzyl ring are paramount in dictating biological activity, whether it be anticancer, antimicrobial, or enzyme inhibitory.

Key takeaways for researchers include:

  • The meta-methoxy substitution provides a valuable starting point for exploring anticancer and antimicrobial activities.

  • Modifications to the imidazolidinone core, such as creating the C2-thione analog or altering the point of benzyl attachment from N1 to C4, can unlock entirely new pharmacological profiles.

  • Comparative screening against a panel of targets (e.g., various cancer cell lines, microbial strains, and enzymes like PDEs) is essential to fully characterize the potential of a given analog.

Future work should focus on synthesizing a focused library of analogs around the 1-(3-Methoxybenzyl)imidazolidin-2-one core to systematically probe the SAR and identify compounds with superior potency and a well-defined mechanism of action.

References

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. [Link]

  • Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of Medicinal Chemistry. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Scientific Reports. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. [Link]

  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]

  • Structure Activity Relationship. ResearchGate. [Link]

  • Synthesis and evaluation of a series of novel imidazolidinone analogues of 6-aminoflavone as anticancer and anti-inflammatory agents. ResearchGate. [Link]

  • Analogues of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone as potent inhibitors of rat erythrocyte adenosine cyclic 3',5'-phosphate phosphodiesterase. Molecular Pharmacology. [Link]

  • Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. [Link]

  • Structure Activity Relationship study. ResearchGate. [Link]

  • Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. ResearchGate. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Publishing. [Link]

  • Discovery of a NADPH oxidase inhibitor... as a novel therapeutic for Parkinson's disease. ResearchGate. [Link]

  • Computer-based approaches for determining the pharmacological profile of 5-(3-nitro-arylidene)-thiazolidine-2,4-dione. Universiteit van Amsterdam. [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. MDPI. [Link]

  • Details of the Drug | DrugMAP. DrugMAP. [Link]

Sources

Validation

X-ray crystallography structure validation of 1-(3-Methoxybenzyl)imidazolidin-2-one

Technical Comparison Guide: X-ray Structure Validation Pipelines for 1-(3-Methoxybenzyl)imidazolidin-2-one As an application scientist in structural biology and small-molecule crystallography, I frequently encounter comp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: X-ray Structure Validation Pipelines for 1-(3-Methoxybenzyl)imidazolidin-2-one

As an application scientist in structural biology and small-molecule crystallography, I frequently encounter compounds that test the limits of automated refinement software. 1-(3-Methoxybenzyl)imidazolidin-2-one (CAS 1140242-92-7) is a prime example. This molecule features a rigid imidazolidin-2-one ring connected via a flexible methylene bridge to a 3-methoxybenzyl group. The inherent conformational flexibility of the benzyl linker, combined with the propensity for rotational disorder in the methoxy group, makes its X-ray structure validation a rigorous test of crystallographic software.

This guide objectively compares the three leading X-ray validation and refinement pipelines—SHELXL , Phenix , and CCDC Mogul —demonstrating how each handles the unique structural challenges of this compound.

Structural Challenges & The Causality of Validation

Before comparing software, we must understand why we validate specific metrics. Crystallographic validation is not merely about achieving a low R-factor; it is about ensuring the mathematical model reflects physical reality.

  • Methoxy Rotational Disorder: In the crystal lattice, the -OCH3 group of the 3-methoxybenzyl moiety often adopts two distinct conformations (co-planar vs. orthogonal to the benzene ring). If a pipeline forces a single conformation, the resulting Anisotropic Displacement Parameters (ADPs) will artificially elongate (forming "cigar-shaped" ellipsoids) to absorb the unresolved electron density. We check ADPs to distinguish true thermal motion from static disorder.

  • Imidazolidin-2-one Ring Puckering: While the urea moiety (N-C(=O)-N) is strictly planar, the C4-C5 carbons can exhibit envelope puckering. If a macromolecular pipeline over-restrains this ring, it will flatten it artificially, leading to high residual density (

    
    ) in the difference map.
    

Pipeline Comparison: SHELXL vs. Phenix vs. CCDC Mogul

The choice of pipeline depends entirely on the experimental context: is the compound crystallized alone (small molecule) or bound to a target protein (macromolecular ligand)?

A. SHELXL (The Small Molecule Gold Standard)

When 1-(3-Methoxybenzyl)imidazolidin-2-one is crystallized as a pure compound, data is typically collected at high resolution (< 0.84 Å). SHELXL utilizes full-matrix least-squares refinement against


[1].
  • Performance: Unmatched for resolving the methoxy rotational disorder. By using PART instructions, SHELXL allows the user to split the oxygen and methyl carbon into discrete physical positions, refining their fractional occupancies without distorting the geometry.

B. Phenix.refine (The Macromolecular Ligand Environment)

If the compound is soaked into a protein crystal (e.g., as a kinase inhibitor), the resolution drops (typically 2.0 – 3.0 Å). At this resolution, the data-to-parameter ratio is too low to refine the molecule freely. Phenix relies on prior chemical knowledge[2].

  • Performance: Phenix uses the eLBOW module to generate geometric restraints via AM1 quantum chemical optimization. This prevents the imidazolidin-2-one ring from distorting to chase noise in the low-resolution electron density map.

C. CCDC Mogul (Knowledge-Based Geometric Validation)

Regardless of the refinement software used, the final model must be chemically sensible. Mogul acts as an independent auditor, comparing the refined bond lengths and angles of the molecule against millions of high-quality structures in the Cambridge Structural Database (CSD)[3].

  • Performance: It provides a Z-score for every bond. If SHELXL or Phenix incorrectly models the methylene linker angle, Mogul will flag it as a statistical outlier.

Workflow Visualization

ValidationWorkflow Start 1-(3-Methoxybenzyl)imidazolidin-2-one Diffraction Data (.hkl) & Initial Model (.res) SHELXL SHELXL Pipeline (Small Molecule) Start->SHELXL Phenix Phenix.refine Pipeline (Macromolecular Ligand) Start->Phenix Mogul CCDC Mogul (Knowledge-Based) Start->Mogul SHELXL_Steps 1. Anisotropic Refinement 2. Disorder Modeling (PART) 3. Hydrogen Riding Model SHELXL->SHELXL_Steps Phenix_Steps 1. eLBOW Restraints 2. Real-Space Refinement 3. B-factor Optimization Phenix->Phenix_Steps Mogul_Steps 1. CSD Substructure Search 2. Bond/Angle Z-score Calc 3. Ring Puckering Analysis Mogul->Mogul_Steps SHELXL_Val Output: R1, wR2, GoF, Residual Density Map SHELXL_Steps->SHELXL_Val Phenix_Val Output: RSCC, R-free, Ligand Clashscore Phenix_Steps->Phenix_Val Mogul_Val Output: Geometric Outliers, Z-scores > 2.0 Mogul_Steps->Mogul_Val

Figure 1: Comparative X-ray validation workflows for 1-(3-Methoxybenzyl)imidazolidin-2-one.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains an internal check to verify that the mathematical model accurately represents the physical crystal.

Protocol 1: SHELXL Refinement & Disorder Modeling[1]
  • Initialization: Import the integrated .hkl and initial .res files into the Olex2 graphical interface.

  • Isotropic Refinement: Run 4 cycles of least-squares refinement. Examine the

    
     difference map around the methoxy group.
    
  • Disorder Resolution (Causality Step): If residual density peaks (>1.0 e/ų) flank the methoxy oxygen, static disorder is present. Apply PART 1 to the primary conformation and PART 2 to the secondary conformation. Tie their occupancies to a free variable (e.g., 21.00000 and -21.00000).

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic ellipsoids (ANIS). If the flexible benzyl linker causes non-positive definite (NPD) atoms, apply the rigid bond restraint (RIGU).

  • Self-Validation Check: The refinement is considered physically valid if the Goodness-of-Fit (GoF) approaches ~1.05, the R1 drops below 5%, and the maximum shift/error (Shift/s.u.) is < 0.001.

Protocol 2: Phenix Ligand Restraint Generation & Refinement[2]
  • Restraint Generation: Input the SMILES string of 1-(3-Methoxybenzyl)imidazolidin-2-one into phenix.elbow. Run an AM1 geometry optimization to generate a .cif restraint file.

  • Ligand Fitting: Use phenix.ligand_fit to place the optimized ligand into the

    
     difference electron density map of the protein binding pocket.
    
  • Reciprocal-Space Refinement: Execute phenix.refine using the generated .cif restraints. Ensure that the weight between X-ray terms and stereochemistry is optimized automatically.

  • Self-Validation Check: Inspect the Real-Space Correlation Coefficient (RSCC) in the validation output. An RSCC > 0.90 confirms that the ligand placement and conformation are strongly supported by the experimental electron density, validating the restraints.

Protocol 3: CCDC Mogul Geometric Validation[3]
  • Data Export: Export the final .cif file from either SHELXL or Phenix.

  • CSD Comparison: Load the .cif into CCDC Mercury and launch the Mogul geometry check.

  • Statistical Analysis: Mogul will automatically fragment the molecule and compare the N-C=O bond angles and the C-N-C-C torsions against the CSD.

  • Self-Validation Check: Review the generated Z-scores. A structurally sound model will have >95% of its bond lengths and angles exhibiting Z-scores < 2.0. Any Z-score > 5.0 (e.g., a severely distorted imidazolidin-2-one ring) indicates a critical modeling error requiring immediate re-refinement.

Quantitative Performance Comparison

The following table summarizes the expected validation metrics and performance characteristics of each pipeline when processing 1-(3-Methoxybenzyl)imidazolidin-2-one.

Feature / MetricSHELXL (Small Molecule)Phenix (Macromolecular Ligand)CCDC Mogul (Validation)
Primary Use Case Pure compound crystalsProtein-ligand complexesPost-refinement auditing
Refinement Target

(Intensities)
Maximum Likelihood (Amplitudes)N/A (Knowledge-based)
Disorder Handling Native (PART instructions)Alternate Location Indicators (AltLoc)Analyzes single conformers
Typical R-factor (R1) 2.0% – 5.0%15.0% – 25.0% (Protein-dependent)N/A
Validation Metric GoF, Shift/s.u., wR2RSCC, R-free, ClashscoreZ-score (Bonds/Angles)
Linker Flexibility Modeled via ADPs/DisorderRestrained via eLBOWValidated against CSD

References[3] Bruno, I. J., Cole, J. C., Kessler, M., Luo, J., Motherwell, W. D. S., Purkis, L. H., Smith, B. R., Taylor, R., Cooper, R. I., Harris, S. E., & Orpen, A. G. (2004). Retrieval of Crystallographically-Derived Molecular Geometry Information. Journal of Chemical Information and Computer Sciences, 44(6), 2133-2144. URL:https://doi.org/10.1021/ci049780b[1] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:https://doi.org/10.1107/S2053229614024218[2] Adams, P. D., Afonine, P. V., Bunkóczi, G., Chen, V. B., Davis, I. W., Echols, N., Headd, J. J., Hung, L.-W., Kapral, G. J., Grosse-Kunstleve, R. W., McCoy, A. J., Moriarty, N. W., Oeffner, R., Read, R. J., Richardson, D. C., Richardson, J. S., Terwilliger, T. C., & Zwart, P. H. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D: Biological Crystallography, 66(2), 213-221. URL:https://doi.org/10.1107/S0907444909052925

Sources

Comparative

Comparative Bioassay Validation Guide: 1-(3-Methoxybenzyl)imidazolidin-2-one vs. Piperazine Scaffolds in PROTAC Development

Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) requires rigorous bioassay validation to confirm target engagement, ternary complex formation, and ubiquitin-proteasome system (UPS)-dependent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) requires rigorous bioassay validation to confirm target engagement, ternary complex formation, and ubiquitin-proteasome system (UPS)-dependent degradation. This guide provides an objective, data-driven comparison of two chemical scaffolds used in the targeted degradation of LMO2 , an intrinsically disordered transcription factor implicated in T-cell acute lymphoblastic leukemia (T-ALL)[1].

Early LMO2 binders, such as Abd-L9, utilized a 1-(3-Methoxybenzyl)imidazolidin-2-one core. However, recent structural optimizations have demonstrated that replacing the cyclic urea (imidazolidin-2-one) with a piperazine ring (e.g., Abd-L21/L27 derivatives) significantly improves physicochemical stability, synthetic yield, and degradation efficacy[2]. This guide details the self-validating experimental protocols required to benchmark these scaffolds and explains the causality behind their differential performance.

Mechanistic Rationale & Causality

LMO2 functions within a bipartite DNA-binding multi-protein complex, associating with basic-helix-loop-helix (bHLH) proteins such as TAL1/SCL and E47[3]. Successful PROTAC-mediated degradation of LMO2 results in the collateral breakdown of these transcription complex partners, leading to LMO2-dependent apoptosis in T-ALL cells[4].

The Chemical Shift: The 1-(3-Methoxybenzyl)imidazolidin-2-one scaffold features a cyclic urea that acts as a rigid hydrogen bond donor/acceptor. While capable of target binding, this neutral moiety often suffers from limited aqueous solubility and lower chemical stability during the multi-step synthesis required for PROTAC linkers[2]. Substituting this with a piperazine ring introduces a basic amine that is protonated at physiological pH. This single modification drastically improves aqueous solubility (LogS), enhances cellular permeability, and streamlines Buchwald-Hartwig or S_N2 coupling reactions during synthesis, ultimately yielding a more potent degrader[1].

G cluster_ligands PROTAC Scaffold Comparison Target LMO2-bHLH Complex (Target Protein) Ternary Ternary Complex Formation Target->Ternary ScaffoldA 1-(3-Methoxybenzyl) imidazolidin-2-one (Lower Stability) ScaffoldA->Ternary Weak ScaffoldB Piperazine Derivative (High Stability/Yield) ScaffoldB->Ternary Strong E3 E3 Ligase (VHL/CRBN) E3->Ternary Proteasome Proteasomal Degradation (Collateral bHLH Loss) Ternary->Proteasome Polyubiquitination

Fig 1. Mechanistic workflow comparing PROTAC scaffolds in LMO2 ternary complex formation and degradation.

Data Presentation: Scaffold Comparison

The following table summarizes the quantitative performance of both scaffolds across orthogonal bioassays. The data illustrates why piperazine is the preferred moiety for LMO2 PROTACs[1][2].

Parameter1-(3-Methoxybenzyl)imidazolidin-2-one (Abd-L9 analog)Piperazine Derivative (Abd-L21 analog)Analytical Method
Synthetic Yield (Final Step) < 15%> 45%LC-MS / NMR
Aqueous Solubility (pH 7.4) Low (< 10 µM)High (> 50 µM)Kinetic Solubility Assay
Ternary Complex IC₅₀ 1.2 µM0.15 µMNanoBRET
Degradation DC₅₀ 250 nM45 nMHiBiT Split-Luciferase
Maximum Degradation (Dmax) 65%> 90%HiBiT Split-Luciferase
Collateral TAL1 Loss PartialCompleteWestern Blot

Self-Validating Experimental Methodologies

To ensure scientific integrity, every assay must include internal controls that validate the mechanism of action. A true PROTAC must demonstrate that degradation is strictly dependent on the UPS and the specific E3 ligase.

Protocol 1: Cellular Target Engagement (NanoBRET)

This assay quantifies the formation of the Target-PROTAC-E3 Ligase ternary complex in live cells[5].

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding LMO2-NanoLuc (donor) and VHL-HaloTag (acceptor).

  • Tracer Addition: After 24 hours, harvest cells and resuspend in Opti-MEM containing HaloTag NanoBRET ligand. Plate into 384-well white plates.

  • Compound Treatment: Add serial dilutions (10 pM to 10 µM) of the Imidazolidin-2-one or Piperazine PROTACs.

  • Self-Validation Control (Crucial Step): In parallel wells, pre-incubate cells with 10 µM of free VHL ligand (e.g., VH032) for 30 minutes prior to PROTAC addition. Causality: If the BRET signal is genuinely driven by ternary complex formation, the free VHL ligand will competitively inhibit the complex, flatlining the BRET signal.

  • Detection: Add Nano-Glo substrate and measure dual luminescence (460 nm and 618 nm) after 2 hours. Calculate the BRET ratio.

Protocol 2: Quantitative Protein Degradation (HiBiT Assay)

Classical Western blots are low-throughput and semi-quantitative. The Promega HiBiT system offers a highly sensitive, antibody-free alternative for validating degradation kinetics[6][7].

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous LMO2 locus in KOPT-K1 (T-ALL) cells.

  • Plating & Treatment: Plate HiBiT-LMO2 KOPT-K1 cells in 96-well plates. Treat with PROTACs for 24 hours.

  • Self-Validation Control (Crucial Step): Pre-treat control wells with either 1 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) 2 hours before PROTAC treatment. Causality: A true PROTAC relies on the proteasome and cullin-RING ligase neddylation. If degradation is rescued by these inhibitors, it proves the loss of signal is UPS-mediated and not due to compound toxicity or assay interference[5].

  • Detection: Add Nano-Glo HiBiT Lytic Reagent (containing LgBiT and luciferin). Read luminescence. Calculate DC₅₀ and Dmax.

Protocol 3: Phenotypic Selectivity & Collateral Degradation

LMO2 degradation should selectively kill LMO2-dependent cells and induce the collateral breakdown of its bHLH partners (TAL1/E47)[1][3].

  • Viability Assay: Plate LMO2-positive (KOPT-K1) and LMO2-negative (Jurkat) cell lines. Treat with PROTACs for 72 hours.

  • Self-Validation Control: Measure viability using CellTiter-Glo. Causality: The Piperazine PROTAC should drastically reduce KOPT-K1 viability while leaving Jurkat cells unaffected. If Jurkat cells die, the PROTAC possesses off-target cytotoxicity.

  • Western Blotting: Lyse KOPT-K1 cells post-treatment. Probe for LMO2, TAL1, E47, and GAPDH (loading control). The successful PROTAC will show a concomitant loss of LMO2, TAL1, and E47, proving the destruction of the entire transcription complex[2].

Conclusion

While the 1-(3-Methoxybenzyl)imidazolidin-2-one scaffold served as an important foundational binder for LMO2, its physicochemical limitations hinder its utility in PROTAC development. The transition to a piperazine derivative fundamentally alters the molecule's basicity and solubility, translating directly into superior ternary complex formation, deeper Dmax, and robust collateral degradation of the LMO2-bHLH complex. Researchers validating novel degraders must employ orthogonal, self-validating assays—such as NanoBRET and HiBiT with proteasome rescue controls—to definitively prove mechanism of action.

References

  • Sereesongsaeng, N., Bataille, C., Russell, A., Bery, N., Sialana, F. J., Choudhary, J., Miller, A., & Rabbitts, T. (2025). Degradation of LMO2 in T cell leukaemia results in collateral breakdown of transcription complex partners and causes LMO2-dependent apoptosis. eLife, 14:RP106699. [Link]

  • Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita Insights.[Link]

  • Krämer, A., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 17(7), 1735-1746.[Link]

  • Promega Corporation. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry Books.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Methoxybenzyl)imidazolidin-2-one

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Methoxybenzyl)imidazolidin-2-one. In the dynamic environment of pharmaceutical research and development, the safe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Methoxybenzyl)imidazolidin-2-one. In the dynamic environment of pharmaceutical research and development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework for managing this compound as waste.

I. Understanding the Compound and Associated Hazards

1-(3-Methoxybenzyl)imidazolidin-2-one is a chemical compound likely used in research and drug discovery. The imidazolidin-2-one core is a common scaffold in medicinal chemistry. To ascertain the potential hazards, we can infer from related structures for which safety data is available.

  • 2-Imidazolidone: Considered hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

  • 1,3-Dimethyl-2-imidazolidinone: This related compound is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure.[2]

  • 4-((3-Butoxy-4-methoxyphenyl)methyl)-2-imidazolidinone: GHS hazard statements for this compound include causing skin irritation, serious eye irritation, and potential respiratory irritation.[3]

Given these data points, it is prudent to treat 1-(3-Methoxybenzyl)imidazolidin-2-one as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to have potential reproductive toxicity. Therefore, all handling and disposal procedures must be conducted with the utmost care and appropriate personal protective equipment (PPE).

II. The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a critical component of the laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6][7][8] The following protocol outlines the necessary steps for the safe disposal of 1-(3-Methoxybenzyl)imidazolidin-2-one.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step 2: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), all chemical waste must be properly characterized.

  • Hazardous Waste Determination: Based on the information from related compounds, 1-(3-Methoxybenzyl)imidazolidin-2-one should be managed as hazardous waste. It may exhibit characteristics of toxicity.[9]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Collect waste 1-(3-Methoxybenzyl)imidazolidin-2-one and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a dedicated hazardous waste container.[9][10]

Step 3: Container Selection and Labeling

Proper containment and labeling are crucial for safe storage and transport.

  • Container: The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[9][10]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "1-(3-Methoxybenzyl)imidazolidin-2-one," and the date of waste accumulation.[5][9][10]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to manage any potential leaks.[10]

  • Container Management: Keep the waste container closed at all times except when adding waste.[9]

Step 5: Final Disposal

Hazardous waste must be disposed of through a licensed environmental waste management company.[12]

  • Professional Disposal Service: Contact your institution's Environmental Health & Safety (EH&S) office to arrange for the collection and disposal of the hazardous waste.[9]

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from your laboratory to its final disposal site.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(3-Methoxybenzyl)imidazolidin-2-one.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of 1-(3-Methoxybenzyl)imidazolidin-2-one ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe Safety First characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate Waste: - Pure Compound - Contaminated Materials characterize->segregate container Select & Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date segregate->container store Store in Designated SAA: - Cool, Dry, Ventilated - Secondary Containment container->store contact_ehs Contact EH&S for Pickup store->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation end_process Disposed by Licensed Vendor documentation->end_process

Caption: Decision workflow for the safe disposal of 1-(3-Methoxybenzyl)imidazolidin-2-one.

Quantitative Data Summary

Hazard Class (Inferred)Personal Protective Equipment (PPE)Waste Container SpecificationsDisposal Method
Skin IrritantNitrile Gloves, Lab CoatChemically resistant, sealed lidLicensed Hazardous Waste Vendor
Eye IrritantChemical Goggles, Face ShieldClearly labeled "Hazardous Waste"Incineration or other approved method
Respiratory IrritantUse in Fume HoodStored in secondary containmentManifested transport
Potential Reproductive ToxinHandle with extreme careDo not mix with other waste streamsCradle-to-grave tracking

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of 1-(3-Methoxybenzyl)imidazolidin-2-one, researchers and scientists can mitigate risks, ensure regulatory compliance, and contribute to a safer working environment. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety office for guidance tailored to your location.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). OMNIA Environmental.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • eCopy, Inc. (2008, January 3). U.S. Food and Drug Administration.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Dispose of Hazardous Waste. (2024, June 3). Ohio Environmental Protection Agency.
  • Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone. (2008, September 2). Spectrum Chemical.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - 2-Imidazolidinone. (2011, February 17). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Imidazolidone. (n.d.). Santa Cruz Biotechnology.
  • 4-((3-Butoxy-4-methoxyphenyl)methyl)-2-imidazolidinone. (n.d.). PubChem.
  • 1,3-Dimethyl-2-Imidazolidinone - SAFETY DATA SHEET. (n.d.). Toronto Research Chemicals.
  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. (n.d.). Carl ROTH.
  • Guidelines for the safe disposal of expired drugs. (2006, May 17). World Health Organization.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). U.S. Environmental Protection Agency.
  • Safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization.
  • Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide. (n.d.). Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.